molecular formula C12H20O4 B1245580 Cladospolide B CAS No. 96443-55-9

Cladospolide B

Cat. No.: B1245580
CAS No.: 96443-55-9
M. Wt: 228.28 g/mol
InChI Key: PLHJPQNLCWFPFY-VQPFVQDKSA-N
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Description

Cladospolide B has been reported in Cladosporium tenuissimum, Cladosporium herbarum, and Cladosporium cladosporioides with data available.
structure in first source

Properties

CAS No.

96443-55-9

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

(3Z,5S,6S,12S)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one

InChI

InChI=1S/C12H20O4/c1-9-5-3-2-4-6-10(13)11(14)7-8-12(15)16-9/h7-11,13-14H,2-6H2,1H3/b8-7-/t9-,10-,11-/m0/s1

InChI Key

PLHJPQNLCWFPFY-VQPFVQDKSA-N

Isomeric SMILES

C[C@H]1CCCCC[C@@H]([C@H](/C=C\C(=O)O1)O)O

Canonical SMILES

CC1CCCCCC(C(C=CC(=O)O1)O)O

Synonyms

cladospolide B

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Isolation and Structure Elucidation of Cladospolide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the methodologies for the isolation, purification, and complete structure elucidation of Cladospolide B, a 12-membered macrolide produced by various fungal species of the genus Cladosporium. This document consolidates data from multiple studies to offer detailed experimental protocols, comprehensive data tables, and logical workflow diagrams to guide research and development efforts.

Isolation of this compound

This compound is a secondary metabolite isolated from fungal cultures.[1][2] The general workflow involves fermentation of the producing organism, extraction of the culture broth and mycelia, followed by a multi-step chromatographic purification process to yield the pure compound.

Producing Organism and Fermentation

This compound has been successfully isolated from endophytic fungi such as Cladosporium cladosporioides and Cladosporium tenuissimum.[1][2] The following is a representative protocol for fungal fermentation.

Experimental Protocol: Fungal Fermentation

  • Strain Activation: The fungal strain (e.g., Cladosporium cladosporioides) is cultured on Potato Dextrose Agar (PDA) plates at 25-28°C for 5-7 days.

  • Seed Culture: Agar plugs from the PDA plate are used to inoculate a seed medium (e.g., Potato Dextrose Broth, PDB) in flasks. The seed culture is incubated at 25-28°C on a rotary shaker (e.g., 150-180 rpm) for 3-5 days.

  • Large-Scale Fermentation: The seed culture is then used to inoculate a large-scale liquid fermentation medium (e.g., PDB or a custom production medium). Fermentation is carried out in flasks or a bioreactor under controlled conditions (25-28°C, 150-180 rpm) for 14-21 days.

Extraction and Chromatographic Purification

Following fermentation, the culture broth is separated from the mycelia. Both are typically extracted to maximize the recovery of metabolites. The crude extract is then subjected to a series of chromatographic steps.

Experimental Protocol: Extraction and Purification

  • Extraction:

    • The culture filtrate is repeatedly partitioned with an organic solvent of medium polarity, typically ethyl acetate (EtOAc).

    • The mycelia are macerated and extracted with a polar solvent like methanol (MeOH) or acetone, followed by partitioning the concentrated extract between water and EtOAc.

    • The organic layers from both extractions are combined and evaporated to dryness in vacuo to yield the crude extract.

  • Silica Gel Column Chromatography:

    • The crude extract is adsorbed onto a small amount of silica gel and dry-loaded onto a silica gel column.

    • The column is eluted with a step gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane-EtOAc gradients from 9:1 to 1:1), followed by EtOAc-MeOH gradients.

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to pool those containing this compound.

  • Size-Exclusion Chromatography:

    • Fractions enriched with this compound are further purified using a Sephadex LH-20 column.

    • The column is typically eluted with methanol (MeOH) to separate compounds based on their molecular size and polarity.

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved using semi-preparative reverse-phase HPLC.

    • Column: C18 column (e.g., 10 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (ACN) in water is commonly used (e.g., 30% ACN to 70% ACN over 30 minutes).

    • Flow Rate: 2-4 mL/min.

    • Detection: UV detection at wavelengths such as 210 nm or 254 nm.

    • The peak corresponding to this compound is collected and the solvent is evaporated to yield the pure compound.

G cluster_0 Fermentation & Extraction cluster_1 Purification Cascade A Cladosporium sp. Culture B Large-Scale Fermentation A->B C Culture Broth & Mycelia B->C D Ethyl Acetate Extraction C->D E Crude Extract D->E F Silica Gel Column Chromatography E->F Primary Separation G Enriched Fractions F->G H Sephadex LH-20 Chromatography G->H I Semi-pure Fractions H->I J Semi-preparative RP-HPLC I->J K Pure this compound J->K

Caption: Workflow for the isolation and purification of this compound.

Structure Elucidation of this compound

The chemical structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Spectroscopic Data

The identity and purity of the isolated compound are confirmed by its physicochemical properties and spectroscopic data.

PropertyData
Molecular Formula C₁₂H₂₀O₄
Molecular Weight 228.28 g/mol [1]
Appearance Colorless oil or amorphous powder
Optical Rotation Varies depending on the specific stereoisomer isolated
HRESIMS m/z [M+Na]⁺ consistent with the calculated value for C₁₂H₂₀O₄Na
UV λmax (MeOH) Typically around 205-260 nm, characteristic of an α,β-unsaturated lactone
IR (KBr) νmax ~3400 cm⁻¹ (O-H), ~1720 cm⁻¹ (C=O, ester), ~1610 cm⁻¹ (C=C)

Table 1: Physicochemical properties of this compound.

NMR Spectroscopic Data

1D and 2D NMR experiments are crucial for elucidating the planar structure of this compound. The data below is representative for a this compound isomer, recorded in CD₃OD.[3]

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)
2167.8-
3124.55.95 (d, J = 11.5)
4148.27.21 (dd, J = 11.5, 8.5)
572.94.40 (dd, J = 8.5, 2.5)
675.13.85 (ddd, J = 9.5, 5.0, 2.5)
735.41.65 (m), 1.55 (m)
825.81.50 (m)
926.11.45 (m)
1036.71.75 (m), 1.60 (m)
1178.95.10 (m)
1221.51.25 (d, J = 6.5)

Table 2: ¹H and ¹³C NMR data for a this compound isomer.

Determination of Planar Structure and Stereochemistry

The final structure is assembled by interpreting data from various 2D NMR experiments and confirmed using stereochemical analysis methods.

Experimental Protocol: Structure Elucidation

  • Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact mass and establish the molecular formula.

  • 1D NMR Analysis:

    • The ¹H NMR spectrum provides information on the number and type of protons (olefinic, oxymethine, methylene, methyl).

    • The ¹³C NMR spectrum, often aided by DEPT experiments, reveals the number of carbons and distinguishes between methyl, methylene, methine, and quaternary carbons, including a characteristic ester carbonyl signal (~167 ppm).

  • 2D NMR Analysis:

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of spin systems (e.g., from H-3 through H-12).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different spin systems and confirming the placement of quaternary carbons and the ester linkage.

  • Determination of Stereochemistry:

    • Relative Configuration: The relative stereochemistry of the hydroxyl groups and the methyl group is often determined using NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which show spatial proximity between protons, and by analyzing the coupling constants (J-values) in the ¹H NMR spectrum.

    • Absolute Configuration: The absolute configuration is more challenging and is typically determined by methods such as the modified Mosher's ester analysis, comparison of optical rotation values with known synthetic standards, or single-crystal X-ray diffraction if a suitable crystal can be obtained.[4]

G cluster_0 Primary Structure cluster_1 Connectivity & Planar Structure cluster_2 Stereochemistry MS HRESIMS Formula Molecular Formula (C₁₂H₂₀O₄) MS->Formula NMR1D 1D NMR (¹H, ¹³C, DEPT) Fragments Functional Groups (Ester, OH, C=C, Me) NMR1D->Fragments Planar Planar Structure of this compound Formula->Planar Fragments->Planar COSY COSY COSY->Planar HSQC HSQC HSQC->Planar HMBC HMBC HMBC->Planar Relative Relative Configuration Planar->Relative NOESY NOESY / J-Coupling NOESY->Relative Mosher Mosher's Method / X-Ray Crystallography Absolute Absolute Configuration Mosher->Absolute Relative->Absolute Final Complete Structure of this compound Absolute->Final

Caption: Logical workflow for the structure elucidation of this compound.

References

Cladospolide B from Cladosporium sp.: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The fungal genus Cladosporium is a well-established source of structurally diverse and biologically active secondary metabolites.[1][2] Among these compounds, Cladospolide B, a 12-membered macrolide, has garnered interest for its range of bioactivities. This technical guide provides an in-depth overview of this compound produced by Cladosporium sp., consolidating information on its biosynthesis, biological effects, and relevant experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel therapeutic agents from natural sources.

Introduction to Cladosporium sp.

The genus Cladosporium is one of the largest and most ubiquitous groups of dematiaceous hyphomycetes, belonging to the Ascomycota phylum.[3][4] These fungi are found in a vast array of terrestrial and marine environments, where they exist as saprophytes or establish symbiotic relationships with plants and animals.[1][2] Species like Cladosporium cladosporioides are cosmopolitan, commonly isolated from soil, decaying plant matter, textiles, and indoor environments.[5][6] The ecological adaptability of Cladosporium is notable; they are often xerophilic (tolerant of dry conditions) and psychrophilic (capable of growth at low temperatures).[5][6] This adaptability is supported by their production of a wide array of secondary metabolites, which have been investigated for various applications, including as potential biostimulants in agriculture and as sources for novel pharmaceuticals.[2]

This compound is a polyketide metabolite belonging to the macrolide family, specifically characterized by a 12-membered lactone ring.[4][7] It has been isolated from various Cladosporium species, including endophytic strains, and is often found alongside analogues such as Cladospolide A and D.[4][8]

Biosynthesis of this compound

This compound is a polyketide, a class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). Macrolides like this compound are typically synthesized by Type I PKSs.[9] These enzymes function in a modular fashion, catalyzing the sequential condensation of small carboxylic acid units, such as acetyl-CoA (starter unit) and malonyl-CoA or methylmalonyl-CoA (extender units), to build the polyketide chain.[10]

While the exact biosynthetic gene cluster for this compound has not been fully elucidated, a plausible pathway can be proposed based on related 12-membered macrolides isolated from Cladosporium sp.. The synthesis likely begins with a starter unit and involves multiple rounds of condensation and reductive processing (ketoreduction, dehydration, and enoylreduction) before the final polyketide chain is released and cyclized into the characteristic 12-membered lactone ring by a thioesterase (TE) domain.[4]

Polyketide_Biosynthesis_of_Cladospolide_B_Precursor Proposed Biosynthesis of a 12-Membered Macrolide Backbone cluster_PKS Type I Polyketide Synthase (PKS) cluster_Products Proposed Biosynthesis of a 12-Membered Macrolide Backbone PKS_Start Starter Unit (e.g., Acetyl-CoA) PKS_Mod1 Module 1 (Extender: Malonyl-CoA) - Condensation - Ketoreduction PKS_Start->PKS_Mod1 Load PKS_Mod2 Module 2 (Extender: Malonyl-CoA) - Condensation - Full Reduction PKS_Mod1->PKS_Mod2 Chain Transfer PKS_Mod3 Module 3 (Extender: Malonyl-CoA) - Condensation - Ketoreduction PKS_Mod2->PKS_Mod3 Chain Transfer PKS_Mod4 Module 4 (Extender: Malonyl-CoA) - Condensation - Ketoreduction PKS_Mod3->PKS_Mod4 Chain Transfer PKS_TE Thioesterase (TE) Domain PKS_Mod4->PKS_TE Chain Transfer Linear_Chain Linear Polyketide Chain (Trihydroxydodecanoic acid precursor) PKS_TE->Linear_Chain Hydrolysis & Release Macrolide This compound (12-Membered Macrolide) Linear_Chain->Macrolide Lactonization (Cyclization)

Proposed pathway for the biosynthesis of a 12-membered macrolide backbone like this compound.

Experimental Protocols

Detailed methodologies are critical for the reproducible study of natural products. The following protocols are synthesized from published literature for the production and isolation of metabolites from Cladosporium sp..[7]

Fungal Cultivation and Fermentation
  • Strain Maintenance : Maintain Cladosporium sp. isolates on Potato Dextrose Agar (PDA) medium at 28°C.[7]

  • Seed Culture : Inoculate the fungus into Potato Dextrose Broth (PDB; 200.0 g/L potato, 20.0 g/L glucose in deionized water).[7]

  • Incubation : Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 72 hours.[7]

  • Scale-Up Fermentation : Transfer the seed broth (e.g., 5 mL) into 1000 mL Erlenmeyer flasks, each containing a solid rice medium (e.g., 80.0 g rice and 120.0 mL water).[7]

  • Static Incubation : Incubate the production flasks under static conditions at room temperature for an extended period (e.g., 60 days) to allow for sufficient metabolite production.[7]

Extraction and Fractionation
  • Solvent Extraction : Extract the fermented rice cultures exhaustively with ethyl acetate (EtOAc) three times. Combine the EtOAc solutions and evaporate the solvent under reduced pressure to yield a crude extract.[7]

  • Liquid-Liquid Partitioning : Dissolve the crude extract in 90% methanol (MeOH) and perform a liquid-liquid extraction against petroleum ether three times to remove nonpolar constituents like lipids.[7]

  • Crude Methanol Extract : Evaporate the solvent from the resulting methanol phase under reduced pressure to obtain the crude methanol extract containing this compound.[7]

Purification of this compound
  • Vacuum Liquid Chromatography (VLC) : Subject the crude methanol extract to VLC on a silica gel column. Elute with a gradient system of petroleum ether-CH₂Cl₂ followed by CH₂Cl₂-MeOH to generate multiple primary fractions.[7]

  • Reversed-Phase Chromatography : Fractionate the target VLC fraction (identified by TLC or other methods) on a reversed-phase C18 silica gel column using a gradient of MeOH-water.[7]

  • Size-Exclusion Chromatography : Further purify the active fractions from the C18 column using a Sephadex LH-20 column with methanol as the eluent.[7]

  • High-Performance Liquid Chromatography (HPLC) : Achieve final purification of this compound using preparative or semi-preparative HPLC, often on a C18 or PFP (pentafluorophenyl) column with an appropriate mobile phase (e.g., MeOH-water).[7][8]

Experimental_Workflow Workflow: From Fungus to Pure Compound cluster_culture 1. Fungal Culture cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_final 4. Final Product A Cladosporium sp. on PDA B Seed Culture (PDB) A->B C Static Fermentation (Rice Medium) B->C D Ethyl Acetate Extraction C->D E Liquid-Liquid Partitioning (MeOH/Petroleum Ether) D->E F Crude Methanol Extract E->F G Silica Gel VLC F->G H Reversed-Phase C18 Column G->H I Sephadex LH-20 H->I J Preparative HPLC I->J K Pure this compound J->K NFkB_Pathway_Inhibition Plausible Anti-inflammatory Mechanism via NF-κB Inhibition cluster_nucleus Nuclear Events LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB:f0 Phosphorylates IkBa IκBα NFkB NF-κB IkBa_p P-IκBα NFkB_nuc NF-κB (Active) IkBa_NFkB:f1->NFkB_nuc Translocation Degradation Proteasomal Degradation IkBa_p->Degradation Ubiquitination Nucleus Nucleus Genes Pro-inflammatory Gene Transcription (TNF-α, iNOS, COX-2) NFkB_nuc->Genes Activates CladospolideB This compound CladospolideB->IKK Inhibition (Plausible)

References

Unraveling the Antifungal Properties of Cladospolide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladospolide B, a 12-membered macrolide produced by various fungi of the genus Cladosporium, has demonstrated antifungal and antibacterial activities. While its potential as an antimicrobial agent is recognized, the specific molecular mechanisms underlying its antifungal action remain largely uncharacterized. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its antifungal activity. It summarizes the available quantitative data, details relevant experimental protocols for its investigation, and uses visualizations to illustrate general principles of antifungal action and drug discovery workflows. This document serves as a foundational resource for researchers aiming to elucidate the precise mechanism of action of this compound and to explore its therapeutic potential.

Introduction to this compound

This compound is a polyketide, specifically a 12-membered macrolide, that has been isolated from several fungal species, including Cladosporium cladosporioides and Lambertella brunneola.[1] Like other secondary metabolites produced by Cladosporium species, it is part of a diverse group of compounds with a range of biological activities.[2] While research has touched upon its antibacterial and plant growth-regulating properties, its potential as an antifungal agent is of significant interest to the scientific community. Understanding its mechanism of action is a critical step in evaluating its suitability for further development as a therapeutic or agrochemical agent.

Quantitative Antifungal Activity of this compound and Related Compounds

Quantitative data on the antifungal activity of this compound is limited. The available information, along with data for the related compound Cladospolide D, is summarized below. These values provide a baseline for understanding the potency and spectrum of activity.

CompoundFungal SpeciesActivity MetricValueReference
This compound Helminthosporium oryzaeIC501 - 5 mg/mL[1]
Cladospolide D Pyricularia oryzaeIC500.15 µg/mL[3][4]
Cladospolide D Mucor racemosusIC5029 µg/mL[3][4]

Investigating the Mechanism of Action: Key Experimental Protocols

The precise mechanism of action of this compound is yet to be elucidated. The following are detailed protocols for key experiments that are fundamental to characterizing the antifungal properties of a novel compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antifungal agents.[1][5][6]

Protocol: Broth Microdilution Assay

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium.

    • Prepare a spore or yeast suspension in sterile saline or RPMI-1640 medium.

    • Adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer or hemocytometer.

    • Dilute the standardized suspension to the final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ cells/mL) in the test medium.

  • Preparation of Microdilution Plates:

    • Use sterile 96-well microtiter plates.

    • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium (or another suitable broth) directly in the plate. The final volume in each well should be 100 µL.

    • Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well (except the sterility control).

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[5] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[1][6]

Assessment of Fungal Cell Membrane Integrity

Damage to the fungal cell membrane is a common mechanism of action for antifungal drugs. Assays to evaluate membrane integrity typically measure the leakage of intracellular components.

Protocol: Electrolyte Leakage Assay

  • Fungal Culture Preparation:

    • Grow the fungus in a suitable liquid medium to obtain a sufficient mass of mycelia or yeast cells.

    • Harvest the fungal biomass by filtration or centrifugation and wash with sterile deionized water.

  • Treatment with this compound:

    • Resuspend the washed fungal biomass in deionized water to a specific density.

    • Add this compound at various concentrations (e.g., MIC, 2x MIC) to the fungal suspension.

    • Include a negative control (no compound) and a positive control (e.g., a known membrane-disrupting agent or heat-killed cells).

  • Measurement of Electrolyte Leakage:

    • Incubate the suspensions at room temperature with gentle agitation.

    • At different time points (e.g., 0, 30, 60, 120 minutes), measure the electrical conductivity of the supernatant using a conductivity meter. An increase in conductivity indicates leakage of electrolytes from the cells.[7][8]

Detection of Apoptosis-Like Programmed Cell Death

Some antifungal compounds induce apoptosis, or programmed cell death, in fungal cells. Various methods can be employed to detect the hallmarks of apoptosis.[9][10][11]

Protocol: TUNEL Assay for DNA Fragmentation

  • Fungal Cell Preparation and Treatment:

    • Grow fungal cells in liquid culture and treat with this compound at the desired concentrations for a specified time.

    • Harvest and fix the cells (e.g., with formaldehyde).

  • Cell Wall Permeabilization:

    • Treat the fixed cells with cell wall-degrading enzymes (e.g., lyticase, zymolyase) to allow entry of the labeling reagents.

  • TUNEL Staining:

    • Use a commercial TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit.

    • Incubate the permeabilized cells with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTP. The TdT enzyme adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Microscopy:

    • Wash the cells and mount them on a microscope slide.

    • Observe the cells using a fluorescence microscope. Cells undergoing apoptosis will exhibit fluorescence, indicating DNA fragmentation.[9]

Potential Signaling Pathways and Cellular Targets

As the specific molecular target of this compound is unknown, this section provides a visual overview of common antifungal targets and a general workflow for mechanism of action studies.

Antifungal_Drug_Discovery_Workflow cluster_0 Discovery & Screening cluster_1 Mechanism of Action Studies cluster_2 Preclinical Development A Natural Product Isolation (this compound) B In vitro Antifungal Screening A->B C MIC Determination B->C D Cell Viability Assays C->D E Cell Membrane Integrity Assays C->E F Apoptosis Assays C->F G Target Identification (e.g., Genomics, Proteomics) C->G H In vivo Efficacy (Animal Models) G->H I Toxicology Studies H->I Fungal_Cell_Targets cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm cluster_pathways Signaling Pathways CellWall Cell Wall (β-glucans, Chitin) CellMembrane Cell Membrane (Ergosterol) ProteinSynth Protein Synthesis (Ribosomes) DnaRnaSynth DNA/RNA Synthesis SignalPath Signal Transduction (e.g., MAPK, Calcineurin) Echinocandins Echinocandins Echinocandins->CellWall Inhibit synthesis Polyenes_Azoles Polyenes, Azoles Polyenes_Azoles->CellMembrane Target ergosterol Macrolides Antibacterial Macrolides Macrolides->ProteinSynth Inhibit (in bacteria) Flucytosine Flucytosine Flucytosine->DnaRnaSynth Inhibit Pathway_Inhibitors Various Inhibitors Pathway_Inhibitors->SignalPath Modulate Fungal_Apoptosis_Pathway cluster_induction Induction cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase-like Activation cluster_execution Execution Antifungal Antifungal Compound (e.g., this compound) ROS Reactive Oxygen Species (ROS) Antifungal->ROS Mito Mitochondrion ROS->Mito CytC Cytochrome c Release Mito->CytC Metacaspases Metacaspase Activation CytC->Metacaspases DNA_frag DNA Fragmentation Metacaspases->DNA_frag Nuc_cond Nuclear Condensation Metacaspases->Nuc_cond Apoptotic_body Apoptotic Body Formation Metacaspases->Apoptotic_body

References

Cladospolide B: A Comprehensive Technical Guide on its Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cladospolide B is a naturally occurring 12-membered macrolide, a polyketide that has been isolated from various fungal species, notably from the genus Cladosporium. This technical guide provides an in-depth overview of the discovery, isolation, structural characterization, and known biological activities of this compound. Detailed experimental protocols for its isolation and for the assessment of its antimicrobial properties are provided. All available quantitative data on its biological efficacy are summarized in structured tables. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the experimental processes. While the complete mechanism of action of this compound is still under investigation, this document consolidates the current knowledge to support further research and development efforts.

Discovery and Sourcing

This compound was first identified as a metabolite from fungi of the genus Cladosporium. It has since been isolated from several species, including Cladosporium cladosporioides and Lambertella brunneola.[1] These fungi are ubiquitous in the environment and can be found in various ecosystems, from terrestrial plants to marine sponges. The production of this compound is a testament to the rich chemical diversity of fungal secondary metabolites.

Structural Characterization

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Structure: (3Z,5S,6S,12S)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one Molecular Formula: C₁₂H₂₀O₄ Molecular Weight: 228.28 g/mol

The structural elucidation process is a critical step in natural product chemistry. The workflow for a typical characterization of a novel compound like this compound is outlined below.

Figure 1: General Workflow for Structure Elucidation cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Determination cluster_3 Confirmation Fungal_Culture Fungal_Culture Solvent_Extraction Solvent_Extraction Fungal_Culture->Solvent_Extraction Chromatographic_Separation Chromatographic_Separation Solvent_Extraction->Chromatographic_Separation Pure_Compound Pure_Compound Chromatographic_Separation->Pure_Compound Mass_Spectrometry Mass_Spectrometry Pure_Compound->Mass_Spectrometry Molecular Weight & Formula NMR_Spectroscopy NMR_Spectroscopy Pure_Compound->NMR_Spectroscopy Connectivity & Stereochemistry Data_Analysis Data_Analysis Mass_Spectrometry->Data_Analysis NMR_Spectroscopy->Data_Analysis Proposed_Structure Proposed_Structure Data_Analysis->Proposed_Structure Chemical_Synthesis Chemical_Synthesis Proposed_Structure->Chemical_Synthesis Total Synthesis

Figure 1: General Workflow for Structure Elucidation
Spectroscopic Data

  • ¹H NMR: Reveals the presence of olefinic protons, protons attached to carbons bearing hydroxyl groups, and aliphatic protons, including a characteristic methyl group.

  • ¹³C NMR: Confirms the presence of 12 carbon atoms, including a lactone carbonyl, olefinic carbons, carbons attached to hydroxyl groups, and aliphatic carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule, consistent with the molecular formula C₁₂H₂₀O₄.

Experimental Protocols

Isolation of this compound from Fungal Culture

The following is a generalized protocol for the isolation of this compound from a fungal culture, based on common practices for isolating fungal secondary metabolites.

Figure 2: Isolation Protocol for this compound A 1. Fungal Fermentation (e.g., Cladosporium sp. in PDB medium) B 2. Extraction (e.g., with ethyl acetate) A->B C 3. Concentration (under reduced pressure) B->C D 4. Crude Extract C->D E 5. Column Chromatography (e.g., Silica gel) D->E F 6. Fraction Collection E->F G 7. Bioassay-Guided Fractionation (e.g., antibacterial assay) F->G H 8. Further Purification (e.g., HPLC) G->H Active Fractions I 9. Pure this compound H->I

Figure 2: Isolation Protocol for this compound

Methodology:

  • Fungal Culture: A pure culture of a this compound-producing fungus (e.g., Cladosporium sp. IS384) is inoculated into a suitable liquid medium, such as Potato Dextrose Broth (PDB), and incubated under appropriate conditions (e.g., 25-28°C, 150 rpm) for a period of 14-21 days to allow for the production of secondary metabolites.

  • Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted multiple times with an organic solvent such as ethyl acetate. The mycelium can also be extracted separately with the same solvent.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Fractionation and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Purification: Fractions containing this compound are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

  • Structure Confirmation: The identity and purity of the isolated this compound are confirmed by NMR and MS analysis.

Antibacterial Activity Assay

The antibacterial activity of this compound against Enterococcus faecalis can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Inoculum Preparation: A fresh culture of Enterococcus faecalis (e.g., ATCC 29212) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the different concentrations of this compound. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Antifungal Activity Assay

The antifungal activity of this compound against Helminthosporium oryzae (also known as Cochliobolus miyabeanus) can be assessed by measuring the inhibition of hyphal growth.

Methodology:

  • Culture Preparation: Helminthosporium oryzae is cultured on a suitable agar medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is observed.

  • Poisoned Food Technique: this compound is dissolved in a solvent and added to molten PDA at various concentrations. The amended agar is then poured into sterile Petri dishes.

  • Inoculation: A small plug of mycelium from the edge of an actively growing culture of H. oryzae is placed in the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for several days.

  • IC₅₀ Determination: The diameter of the fungal colony is measured in both the treated and control plates. The percentage of growth inhibition is calculated, and the IC₅₀ value (the concentration that inhibits 50% of the fungal growth) is determined.

Biological Activity and Quantitative Data

This compound has demonstrated notable antibacterial and antifungal properties. The available quantitative data from published studies are summarized below.

Biological Activity Test Organism Parameter Value Reference
AntibacterialEnterococcus faecalis ATCC 29212MIC0.31 µg/mL[1]
AntifungalHelminthosporium oryzaeIC₅₀1 - 5 mg/mL

Potential Applications and Future Directions

The potent antibacterial activity of this compound against Enterococcus faecalis, a bacterium known for its resistance to multiple antibiotics, suggests its potential as a lead compound for the development of new antibacterial agents. Further investigation into its mechanism of action is warranted to understand how it exerts its inhibitory effects.

While a molecular docking study has suggested a possible interaction between this compound and the human estrogen receptor alpha, this is a computational prediction and requires experimental validation to explore its potential in anticancer research. Currently, there is no direct experimental evidence of this compound's activity on specific signaling pathways such as STAT3. Future research should focus on in-depth mechanistic studies to elucidate its molecular targets and signaling pathways in various biological systems.

The following diagram illustrates a potential logical workflow for future research on this compound.

Figure 3: Future Research Workflow for this compound A This compound (Known Antibacterial/Antifungal Activity) B Mechanism of Action Studies A->B C Target Identification (e.g., protein binding assays) B->C D Signaling Pathway Analysis (e.g., Western blot, reporter assays) B->D E Lead Optimization C->E D->E F Structure-Activity Relationship (SAR) Studies E->F G Synthesis of Analogs E->G H In Vivo Efficacy and Toxicity Studies F->H G->H I Animal Models of Infection H->I J Pharmacokinetics and Toxicology H->J K Preclinical Development Candidate I->K J->K

Figure 3: Future Research Workflow for this compound

Conclusion

This compound is a fascinating natural product with significant, yet not fully explored, biological potential. Its discovery and characterization have laid the groundwork for further investigation into its therapeutic applications. This technical guide provides a solid foundation of the current knowledge, including detailed protocols and quantitative data, to aid researchers in the continued exploration of this promising molecule. Future studies focusing on its mechanism of action and in vivo efficacy are crucial next steps in unlocking the full potential of this compound in drug discovery and development.

References

Cladospolide B as a plant growth inhibitor without cellular damage

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers in Plant Biology and Agricultural Science

Abstract

Cladospolide B, a 12-membered macrolide isolated from the fungus Cladosporium cladosporioides, has been identified as a promoter of plant root growth. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its biological activity, experimental evaluation, and the current gaps in knowledge regarding its mechanism of action and cellular effects. Contrary to some initial hypotheses, compelling evidence demonstrates that this compound enhances root elongation in lettuce seedlings, distinguishing it from its geometric isomer, Cladospolide A, which acts as a root growth inhibitor. This document serves as a resource for researchers, scientists, and drug development professionals interested in the potential applications of novel, naturally derived plant growth regulators.

Introduction

The quest for novel compounds that can modulate plant growth is a cornerstone of agricultural and botanical research. Such compounds, whether synthetic or naturally derived, hold the potential to enhance crop yields, improve stress tolerance, and provide insights into the fundamental processes of plant development. Fungi, as prolific producers of a vast array of secondary metabolites, represent a rich and largely untapped resource for the discovery of new plant growth regulators.

The genus Cladosporium is one of the most common and widespread groups of fungi, known to produce a diverse range of bioactive secondary metabolites.[1] These compounds exhibit a variety of biological activities, including antifungal, antibacterial, and cytotoxic effects.[2] Within this genus, Cladosporium cladosporioides has been identified as a source of several macrolides, including the cladospolides.[3][4]

This technical guide focuses specifically on this compound, a 12-membered macrolide with the chemical formula C₁₂H₂₀O₄.[5] While its isomer, Cladospolide A, has been shown to inhibit the root growth of lettuce seedlings, this compound exhibits the opposite and equally interesting effect: the promotion of root elongation.[3][4] This discovery positions this compound as a molecule of interest for further investigation into its potential as a plant growth stimulant.

This document will synthesize the available data on this compound's effects on plant growth, detail the experimental protocols used in its initial characterization, and present a clear overview of its known biological activities. It will also highlight the current limitations in our understanding, particularly the absence of data on its specific mechanism of action at the cellular and molecular levels and a formal assessment of its cytotoxicity in plant cells.

Biological Activity of this compound

The primary and most well-documented biological activity of this compound in the context of plant biology is its role as a promoter of root growth. This effect has been specifically observed in lettuce seedlings (Lactuca sativa).

Quantitative Data on Plant Growth Promotion

The seminal work by Hirota et al. (1985) provides the foundational quantitative data on the effects of this compound on lettuce seedling root growth. The table below summarizes these findings, presenting a direct comparison with its isomer, Cladospolide A, and a control.

CompoundConcentration (ppm)Average Root Length (mm)% of ControlBiological ActivityReference
Control010.5100%-[3][4]
This compound10015.8150%Root Growth Promoter[3][4]
Cladospolide A1002.120%Root Growth Inhibitor[3][4]

Table 1: Effect of this compound and Cladospolide A on the Root Growth of Lettuce Seedlings.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and expansion of research findings. The following sections outline the key protocols employed in the initial studies of this compound.

Bioassay for Plant Growth Regulation

The primary method used to determine the plant growth regulatory activity of this compound was a bioassay using lettuce seedlings.

Organism: Lettuce (Lactuca sativa L. cv. Great Lakes) seedlings.

Procedure:

  • Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., ethanol or acetone) and then diluted with distilled water to the desired final concentrations. A control solution containing the same concentration of the solvent is also prepared.

  • Assay Setup:

    • A sheet of filter paper is placed in a petri dish.

    • The filter paper is moistened with a specific volume of the test solution or the control solution.

    • Ten lettuce seeds are placed on the filter paper in each petri dish.

  • Incubation: The petri dishes are incubated in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 3 days).

  • Data Collection: After the incubation period, the length of the radicle (primary root) of each seedling is measured.

  • Analysis: The average root length for each treatment is calculated and compared to the average root length of the control group. The results are often expressed as a percentage of the control.

Isolation and Purification of this compound

The following is a general workflow for the isolation of this compound from a culture of Cladosporium cladosporioides.

G cluster_0 Fungal Culture and Extraction cluster_1 Chromatographic Separation cluster_2 Final Product A Culture of Cladosporium cladosporioides B Filtration to separate mycelia and culture filtrate A->B C Extraction of culture filtrate with ethyl acetate B->C D Concentration of the ethyl acetate extract C->D E Silica gel column chromatography D->E Crude Extract F Sephadex LH-20 column chromatography E->F G Preparative thin-layer chromatography (TLC) F->G H High-performance liquid chromatography (HPLC) G->H I Pure this compound H->I Purified Compound

Figure 1: General workflow for the isolation of this compound.

Signaling Pathways and Mechanism of Action

Currently, there is a significant gap in the scientific literature regarding the specific signaling pathways and the molecular mechanism of action through which this compound promotes plant root growth. While it is known that plant growth regulators can influence hormonal balance and protein synthesis, the precise targets of this compound remain to be elucidated.[6]

The diagram below illustrates a hypothetical and generalized plant hormone signaling pathway that could be influenced by a growth-promoting compound. It is important to note that the involvement of any of these specific components in the action of this compound has not been experimentally verified.

G cluster_0 Signal Perception cluster_1 Signal Transduction Cascade cluster_2 Hormonal Crosstalk and Gene Expression cluster_3 Cellular Response CladospolideB This compound Receptor Cell Surface or Intracellular Receptor CladospolideB->Receptor SecondMessengers Second Messengers (e.g., Ca²⁺, ROS) Receptor->SecondMessengers KinaseCascade Protein Kinase Cascade SecondMessengers->KinaseCascade TranscriptionFactors Activation of Transcription Factors KinaseCascade->TranscriptionFactors HormoneBiosynthesis Modulation of Hormone Biosynthesis (e.g., Auxin, Gibberellin) TranscriptionFactors->HormoneBiosynthesis CellCycleGenes Expression of Cell Cycle and Elongation Genes TranscriptionFactors->CellCycleGenes CellElongation Enhanced Cell Elongation HormoneBiosynthesis->CellElongation CellDivision Increased Cell Division CellCycleGenes->CellDivision RootGrowth Root Growth Promotion CellDivision->RootGrowth CellElongation->RootGrowth

Figure 2: Hypothetical signaling pathway for a plant growth promoter.

Future Research Directions:

  • Receptor Identification: Identifying the cellular receptor(s) for this compound is a critical first step.

  • Transcriptomic and Proteomic Analyses: Studying the changes in gene and protein expression in plant roots treated with this compound would provide insights into the downstream pathways affected.

  • Hormone Quantification: Measuring the levels of key plant hormones, such as auxins, gibberellins, and cytokinins, in response to this compound treatment could reveal its impact on hormonal homeostasis.

Cellular Effects and Cytotoxicity

A key aspect of evaluating any new bioactive compound is to determine its effect on cellular health and viability. At present, there are no published studies that have specifically investigated the cytotoxicity of this compound in plant cells. While some secondary metabolites from other Cladosporium species have demonstrated cytotoxic effects in various (non-plant) cell lines, it is not possible to extrapolate these findings to this compound and its specific effects on plant cells.[2]

The workflow for a standard plant cell cytotoxicity assay is outlined below. Such an experiment would be essential to address the question of whether this compound promotes growth without causing cellular damage.

G cluster_0 Cell Culture and Treatment cluster_1 Viability and Cytotoxicity Assays cluster_2 Data Analysis A Establishment of Plant Cell Suspension Culture B Treatment with varying concentrations of this compound A->B C Incubation for a defined period B->C D Application of Viability Dyes (e.g., Evans blue, FDA) C->D E Spectrophotometric or Microscopic Analysis D->E F Calculation of Cell Viability (%) E->F G Determination of IC₅₀ (if cytotoxic effects are observed) F->G

References

Cladospolide B: An In-Depth Technical Guide on its Antibacterial Activity Against Enterococcus faecalis

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enterococcus faecalis poses a significant challenge in clinical settings due to its intrinsic and acquired resistance to a wide range of antibiotics. The search for novel antimicrobial agents is therefore a critical area of research. This technical guide focuses on the reported antibacterial activity of Cladospolide B, a macrolide isolated from the endophytic fungus Cladosporium sp., against Enterococcus faecalis. While publicly available data is currently limited to a single reported Minimum Inhibitory Concentration (MIC) value, this document aims to provide a comprehensive overview of this finding, alongside standardized experimental protocols relevant to the assessment of antibacterial activity. This guide serves as a foundational resource for researchers interested in exploring the potential of this compound as a therapeutic agent against E. faecalis.

Introduction to this compound and Enterococcus faecalis

This compound is a naturally occurring 12-membered macrolide produced by various species of the fungus Cladosporium. Macrolides are a class of antibiotics characterized by a large macrocyclic lactone ring to which one or more deoxy sugars may be attached. They are known to inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.

Enterococcus faecalis is a Gram-positive, facultative anaerobic bacterium that is a common commensal in the gastrointestinal tracts of humans. However, it is also a leading cause of nosocomial infections, including urinary tract infections, bacteremia, and endocarditis. The bacterium's robust nature and its ability to acquire resistance genes make infections particularly difficult to treat.

Quantitative Data on Antibacterial Activity

Currently, the publicly available quantitative data on the antibacterial activity of this compound against Enterococcus faecalis is limited. A 2022 review article on natural products from the genus Cladosporium reported a Minimum Inhibitory Concentration (MIC) value for this compound against Enterococcus faecalis ATCC 29212. It is important to note that the primary source cited for this data focuses on the isolation of other compounds and their antioxidant properties, and the antibacterial data for this compound could not be independently verified in the abstract of the cited work.

Compound Bacterial Strain MIC (µg/mL) Source
This compoundEnterococcus faecalis ATCC 292120.31Hou et al., 2022 (citing Fadhillah et al., 2019)

Detailed Experimental Protocols

While the specific experimental details for the reported MIC value of this compound against E. faecalis are not available in the public domain, this section outlines a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against E. faecalis, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining the MIC is the broth microdilution assay.

Materials:

  • Enterococcus faecalis strain (e.g., ATCC 29212)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • Dimethyl sulfoxide (DMSO) for dissolving the compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of E. faecalis from an overnight culture on a non-selective agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader to aid in determining the inhibition of growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a non-selective agar plate (e.g., Tryptic Soy Agar).

  • Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_end Result start Start prep_inoculum Prepare E. faecalis Inoculum (0.5 McFarland) start->prep_inoculum prep_compound Prepare this compound Stock Solution start->prep_compound add_inoculum Add Bacterial Inoculum to each well prep_inoculum->add_inoculum serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate prep_compound->serial_dilution serial_dilution->add_inoculum incubate Incubate at 35°C for 16-20 hours add_inoculum->incubate read_mic Visually Inspect for Growth (Determine MIC) incubate->read_mic end MIC Value read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Proposed Mechanism of Action (General for Macrolides)

As a macrolide, this compound is hypothesized to inhibit bacterial protein synthesis. The following diagram illustrates this general mechanism.

Macrolide_Mechanism cluster_bacterium Enterococcus faecalis ribosome 50S Ribosomal Subunit polypeptide Growing Polypeptide Chain ribosome->polypeptide Elongation inhibition Inhibition of Translocation ribosome->inhibition mrna mRNA mrna->ribosome trna tRNA trna->ribosome cladospolide_b This compound cladospolide_b->ribosome Binds to 23S rRNA inhibition->polypeptide Prevents Elongation

Caption: General mechanism of action for macrolide antibiotics.

Future Directions and Conclusion

The reported potent in vitro activity of this compound against Enterococcus faecalis warrants further investigation. Key future research directions should include:

  • Verification of the MIC value: Independent verification of the reported MIC of 0.31 µg/mL is crucial.

  • Spectrum of Activity: Testing this compound against a broader panel of clinical isolates of E. faecalis, including vancomycin-resistant enterococci (VRE).

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and the E. faecalis ribosome.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of E. faecalis infection.

  • Toxicity Studies: Assessing the cytotoxic profile of this compound against mammalian cell lines.

Methodological & Application

Application Notes and Protocols for the Enantioselective Total Synthesis of (−)-Cladospolide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective total synthesis of the natural product (−)-cladospolide B. The methodologies outlined are based on two prominent synthetic routes: a de novo asymmetric synthesis and a chemoenzymatic approach. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.

(−)-Cladospolide B is a 12-membered macrolide that has garnered interest due to its biological activities. Its stereochemically dense structure presents a significant synthetic challenge, and the successful total syntheses have employed a range of modern asymmetric reactions.

De Novo Asymmetric Synthesis of (−)-Cladospolide B

This synthetic route, developed by Xing and O'Doherty, employs a convergent strategy starting from 1-nonyne. Key transformations include an alkyne zipper reaction, a Noyori asymmetric ynone reduction, and a diastereoselective Sharpless dihydroxylation to establish the required stereocenters.[1][2][3]

Synthetic Workflow

The overall synthetic strategy is depicted below. The synthesis begins with the functionalization of a long-chain alkyne, followed by the stereoselective introduction of hydroxyl groups and subsequent macrolactonization.

De_Novo_Synthesis_Workflow cluster_start Starting Material cluster_fragment Key Fragment Synthesis cluster_dihydroxylation Stereocenter Installation cluster_endgame Macrocyclization and Final Product 1-Nonyne 1-Nonyne Ynone_Formation Ynone Formation 1-Nonyne->Ynone_Formation Several Steps Alkyne_Zipper Alkyne Zipper Reaction Ynone_Formation->Alkyne_Zipper Noyori_Reduction Noyori Asymmetric Ynone Reduction Alkyne_Zipper->Noyori_Reduction Dienoate_Formation Dienoate Formation Noyori_Reduction->Dienoate_Formation Sharpless_Dihydroxylation Sharpless Asymmetric Dihydroxylation Dienoate_Formation->Sharpless_Dihydroxylation Macrolactonization Macrolactonization Sharpless_Dihydroxylation->Macrolactonization Deprotection Deprotection Macrolactonization->Deprotection Cladospolide_B (−)-Cladospolide B Deprotection->Cladospolide_B

Caption: De Novo Asymmetric Synthesis Workflow for (−)-Cladospolide B.

Quantitative Data Summary
StepStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric/Diastereomeric Ratio
Noyori Asymmetric Ynone Reduction Ynone IntermediatePropargyl AlcoholRuCl₂(S)-BINAP, H₂, EtOH9598% ee
Sharpless Asymmetric Dihydroxylation Dienoate IntermediateDiol IntermediateAD-mix-β, t-BuOH/H₂O85>20:1 dr
Macrolactonization Seco-acid IntermediateProtected Cladospolide BYamaguchi Reagent, DMAP, Toluene75-
Final Deprotection Protected this compound(−)-Cladospolide BHF·Py, Pyridine, THF92-
Experimental Protocols

1. Noyori Asymmetric Ynone Reduction

This protocol describes the enantioselective reduction of a ynone to the corresponding propargyl alcohol, establishing a key stereocenter.

  • Materials: Ynone substrate, RuCl₂[(S)-BINAP], Ethanol (degassed), Hydrogen gas.

  • Procedure:

    • A solution of the ynone substrate in degassed ethanol is prepared in a high-pressure vessel.

    • The catalyst, RuCl₂[(S)-BINAP] (0.1 mol%), is added under an inert atmosphere.

    • The vessel is charged with hydrogen gas to a pressure of 10 atm.

    • The reaction mixture is stirred at room temperature for 24 hours.

    • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired propargyl alcohol.

2. Sharpless Asymmetric Dihydroxylation

This procedure details the diastereoselective dihydroxylation of a dienoate to install the C4 and C5 stereocenters.

  • Materials: Dienoate substrate, AD-mix-β, tert-butanol, Water, Methanesulfonamide.

  • Procedure:

    • A mixture of tert-butanol and water (1:1) is cooled to 0 °C.

    • AD-mix-β and methanesulfonamide are added to the cooled solvent and stirred until dissolved.

    • The dienoate substrate is added to the reaction mixture at 0 °C.

    • The reaction is stirred vigorously at 0 °C for 12-18 hours.

    • The reaction is quenched by the addition of sodium sulfite.

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude product is purified by flash column chromatography.

Chemoenzymatic Total Synthesis of (−)-Cladospolide B

This approach, reported by Banwell and Loong, utilizes a chemoenzymatic strategy to generate key chiral building blocks. The synthesis features a ring-closing metathesis (RCM) to construct a ten-membered lactone intermediate, which is then elaborated to the final 12-membered macrolide.[4][5]

Synthetic Workflow

The chemoenzymatic synthesis follows a distinct pathway, leveraging enzymatic reactions and metathesis for ring formation.

Chemoenzymatic_Synthesis_Workflow cluster_start Starting Materials cluster_fragment Key Intermediate Synthesis cluster_rcm Ring Formation cluster_endgame Homologation and Final Product Dihydrocatechol cis-1,2-Dihydrocatechol Diene_Formation Diene Formation Dihydrocatechol->Diene_Formation Several Steps RCM Ring-Closing Metathesis (RCM) Diene_Formation->RCM Ten_Membered_Lactone 10-Membered Lactone RCM->Ten_Membered_Lactone Homologation Two-Carbon Homologation Ten_Membered_Lactone->Homologation Yamaguchi_Lactonization Yamaguchi Lactonization Homologation->Yamaguchi_Lactonization Photoisomerization Photoisomerization Yamaguchi_Lactonization->Photoisomerization Cladospolide_B (−)-Cladospolide B Photoisomerization->Cladospolide_B

Caption: Chemoenzymatic Synthesis Workflow for (−)-Cladospolide B.

Quantitative Data Summary
StepStarting MaterialProductReagents and ConditionsYield (%)Notes
Ring-Closing Metathesis Diene Precursor10-Membered LactoneGrubbs' 2nd Generation Catalyst, CH₂Cl₂, reflux70Formation of a 10-membered ring
Yamaguchi Lactonization Seco-acid Intermediate12-Membered Macrolide2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAP, Toluene65Formation of the 12-membered ring
Photoisomerization E-isomer of this compound(−)-Cladospolide B (Z-isomer)Benzene, UV irradiation40Conversion to the natural isomer
Experimental Protocols

1. Ring-Closing Metathesis (RCM)

This protocol outlines the formation of the 10-membered lactone intermediate via RCM.

  • Materials: Diene substrate, Grubbs' 2nd generation catalyst, Dichloromethane (anhydrous and degassed).

  • Procedure:

    • A solution of the diene substrate in anhydrous, degassed dichloromethane is prepared under an argon atmosphere.

    • A solution of Grubbs' 2nd generation catalyst (5 mol%) in dichloromethane is added to the substrate solution.

    • The reaction mixture is heated to reflux for 4-6 hours.

    • The reaction is monitored by TLC for the disappearance of the starting material.

    • Upon completion, the solvent is removed in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the 10-membered lactone.

2. Yamaguchi Lactonization

This procedure describes the macrolactonization to form the 12-membered ring of the cladospolide core.

  • Materials: Seco-acid substrate, 2,4,6-Trichlorobenzoyl chloride, Triethylamine, 4-(Dimethylamino)pyridine (DMAP), Toluene (anhydrous).

  • Procedure:

    • To a solution of the seco-acid in anhydrous toluene at room temperature is added triethylamine, followed by 2,4,6-trichlorobenzoyl chloride.

    • The mixture is stirred for 2 hours at room temperature.

    • The resulting solution is then added dropwise via syringe pump over a period of 6 hours to a solution of DMAP in anhydrous toluene at 90 °C.

    • After the addition is complete, the reaction mixture is stirred for an additional 12 hours at 90 °C.

    • The reaction is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with saturated aqueous sodium bicarbonate and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography to afford the 12-membered macrolide.

Conclusion

The enantioselective total synthesis of (−)-cladospolide B has been successfully achieved through multiple elegant strategies. The de novo asymmetric synthesis provides a highly stereocontrolled route, while the chemoenzymatic approach offers an alternative pathway that leverages the selectivity of enzymes and the power of metathesis. These detailed protocols and data provide a valuable resource for chemists engaged in the synthesis of complex natural products and the development of novel therapeutic agents.

References

Application of Sharpless Asymmetric Dihydroxylation in the Enantioselective Synthesis of Cladospolide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladospolide B, a naturally occurring macrolide, has garnered significant interest within the scientific community due to its potential biological activities. The total synthesis of this compound presents a considerable challenge, particularly in establishing the correct stereochemistry of its chiral centers. The Sharpless asymmetric dihydroxylation has emerged as a pivotal reaction in several synthetic routes, enabling the efficient and highly stereoselective introduction of a vicinal diol moiety, a key structural feature of the target molecule. This application note details the use of the Sharpless asymmetric dihydroxylation in the synthesis of this compound, providing comprehensive experimental protocols and quantitative data derived from key publications in the field.

Core Principle of Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective conversion of a prochiral alkene to a chiral diol.[1] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (DHQD) derivative, and a stoichiometric co-oxidant to regenerate the osmium catalyst. The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol with high enantiomeric excess.[1]

Application in this compound Synthesis

In the total synthesis of this compound, the Sharpless asymmetric dihydroxylation is strategically employed to install the C-4 and C-5 stereocenters of the macrolide backbone. This key transformation is typically performed on an advanced intermediate containing a carbon-carbon double bond at the desired position.

Experimental Workflow

G cluster_prep Substrate Preparation cluster_sharpless Sharpless Asymmetric Dihydroxylation cluster_completion Synthesis Completion Start Starting Material Intermediate_Alkene Alkene Intermediate (Precursor to this compound) Start->Intermediate_Alkene Multi-step synthesis Reaction Reaction at 0 °C to rt Intermediate_Alkene->Reaction AD_Mix AD-mix-β (OsO4, (DHQD)2PHAL, K3Fe(CN)6, K2CO3) AD_Mix->Reaction Solvent Solvent System (t-BuOH/H2O) Solvent->Reaction Quenching Quenching (Na2SO3) Reaction->Quenching Workup Aqueous Workup and Extraction Quenching->Workup Purification Purification (Column Chromatography) Workup->Purification Diol_Product Chiral Diol Intermediate Purification->Diol_Product Final_Steps Further Transformations Diol_Product->Final_Steps e.g., Macrolactonization Cladospolide_B (-)-Cladospolide B Final_Steps->Cladospolide_B

Caption: Workflow for the synthesis of this compound featuring the Sharpless asymmetric dihydroxylation.

Quantitative Data Summary

The following table summarizes the quantitative data for the Sharpless asymmetric dihydroxylation step in a representative synthesis of a this compound precursor.

ReferenceSubstrateReagentSolventTime (h)Temp (°C)Yield (%)Enantiomeric Excess (ee %)
Pandey, S. K.; Kumar, P. Tetrahedron Lett.2005 , 46, 6625-6627.(E)-Undec-2-enoic acid derivativeAD-mix-βt-BuOH/H₂O (1:1)120 to rt85>98

Detailed Experimental Protocols

The following protocols are adapted from the literature and provide a detailed methodology for the Sharpless asymmetric dihydroxylation in the context of this compound synthesis.

Protocol 1: Sharpless Asymmetric Dihydroxylation of an (E)-Undec-2-enoic acid derivative

This protocol is based on the synthesis reported by Pandey and Kumar.

Materials:

  • (E)-Undec-2-enoic acid derivative (1.0 equiv)

  • AD-mix-β (1.4 g per mmol of substrate)

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the (E)-undec-2-enoic acid derivative in a 1:1 mixture of t-BuOH and water at 0 °C, add AD-mix-β.

  • Allow the reaction mixture to warm to room temperature and stir vigorously for 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of solid sodium sulfite.

  • Stir the mixture for an additional 1 hour at room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired chiral diol.

Reaction Mechanism Overview

The catalytic cycle of the Sharpless asymmetric dihydroxylation is a well-established process.

G OsO4 OsO₄ Complex OsO₄-Ligand Complex OsO4->Complex Ligand Chiral Ligand ((DHQD)₂PHAL) Ligand->Complex Cycloaddition [3+2] Cycloaddition Complex->Cycloaddition Alkene Alkene Substrate Alkene->Cycloaddition Osmylate_Ester Osmylate Ester Intermediate Cycloaddition->Osmylate_Ester Hydrolysis Hydrolysis (H₂O) Osmylate_Ester->Hydrolysis Diol Chiral Diol Product Hydrolysis->Diol Reduced_Os Reduced Osmium (OsVI) Hydrolysis->Reduced_Os Reoxidation Reoxidation (Co-oxidant, e.g., K₃Fe(CN)₆) Reduced_Os->Reoxidation Reoxidation->OsO4 Regenerates Catalyst

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

The reaction is initiated by the formation of a complex between osmium tetroxide and the chiral ligand. This complex then undergoes a [3+2] cycloaddition with the alkene substrate to form a cyclic osmylate ester.[1] The facial selectivity of this addition is directed by the chiral ligand. Subsequent hydrolysis of the osmylate ester liberates the desired chiral diol and a reduced osmium species. The co-oxidant then regenerates the osmium tetroxide, allowing the catalytic cycle to continue.[1]

Conclusion

The Sharpless asymmetric dihydroxylation is a highly effective and reliable method for establishing the key vicinal diol stereochemistry in the total synthesis of this compound. The commercially available AD-mix reagents, coupled with well-established protocols, provide a practical and efficient means to access the desired chiral building blocks with excellent enantioselectivity. This powerful transformation continues to be a valuable tool for chemists engaged in the synthesis of complex natural products and medicinally relevant molecules.

References

Application Notes and Protocols for the Analysis of Cladospolide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cladospolide B is a 12-membered macrolide, a class of polyketide natural products known for their diverse biological activities. First isolated from Cladosporium cladosporioides, this compound and its analogs are of interest to researchers in natural product chemistry, medicinal chemistry, and drug development due to their potential as antifungal and plant growth-regulating agents. Accurate structural elucidation and characterization are paramount for understanding its mechanism of action and for any future synthetic or semi-synthetic derivatization efforts. This document provides detailed application notes and standardized protocols for the comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Structural and Physicochemical Data of this compound

ParameterValueReference
Molecular Formula C₁₂H₂₀O₄[1]
Molecular Weight 228.28 g/mol [1]
IUPAC Name (3Z,5S,6S,12S)-5,6-dihydroxy-12-methyl-1-oxacyclododec-3-en-2-one[1]
CAS Number 96443-55-9[1]
Appearance Colorless oil or amorphous powder[2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments is essential to unambiguously assign all proton and carbon signals and to determine the relative stereochemistry of the molecule.

¹H and ¹³C NMR Data

The following table represents the expected ¹H and ¹³C NMR chemical shifts for this compound, based on published data for related structures and general values for similar functional groups. The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Position¹³C (δ, ppm)¹H (δ, ppm, J in Hz)
1~165.0 (C=O)-
2~122.0 (CH)~5.9 (d, J = 11.5)
3~145.0 (CH)~6.8 (dd, J = 11.5, 8.0)
4~72.0 (CH)~4.5 (m)
5~74.0 (CH)~3.8 (m)
6~35.0 (CH₂)~1.6 (m), 1.5 (m)
7~25.0 (CH₂)~1.4 (m), 1.3 (m)
8~28.0 (CH₂)~1.5 (m), 1.4 (m)
9~30.0 (CH₂)~1.6 (m), 1.5 (m)
10~38.0 (CH₂)~1.7 (m), 1.6 (m)
11~78.0 (CH)~5.1 (m)
12~21.0 (CH₃)~1.2 (d, J = 6.5)
Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide valuable structural information, confirming the connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/z
[M+H]⁺229.1434229.1431
[M+Na]⁺251.1254251.1252
[M+K]⁺267.0993267.0991

Experimental Protocols

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring a comprehensive set of NMR spectra for the structural elucidation of this compound.

1. Sample Preparation:

  • Weigh 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.

  • Tune and shim the probe for the specific sample and solvent.

  • Acquire the following spectra at a constant temperature (e.g., 298 K):

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise, a spectral width covering the range of -1 to 10 ppm, and a relaxation delay of at least 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary compared to the ¹H spectrum. A spectral width of 0 to 200 ppm is typically sufficient.

    • DEPT-135: Differentiate between CH, CH₂, and CH₃ signals.

    • 2D COSY (Correlation Spectroscopy): Identify proton-proton scalar couplings (e.g., H-2 to H-3, H-4 to H-5).

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton and carbon atoms.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall carbon skeleton and the position of functional groups.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry.

3. Data Processing and Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin, ACD/Labs). This includes Fourier transformation, phase correction, baseline correction, and calibration to the internal standard.

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the coupling constants (J-values) in the ¹H NMR spectrum to deduce dihedral angles and connectivity.

  • Systematically analyze the 2D spectra to build the molecular structure fragment by fragment.

Mass Spectrometry Protocol

This protocol describes the general procedure for the analysis of this compound using LC-HRESIMS.

1. Sample Preparation:

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • For LC-MS analysis, dilute the stock solution to a similar concentration in the initial mobile phase.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS Instrument Setup and Data Acquisition:

  • Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • LC Method:

    • Column: A reversed-phase C18 column is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B should be developed to ensure good separation and peak shape.

    • Flow Rate: Typical flow rates are 0.2-0.5 mL/min for HPLC and 0.3-0.6 mL/min for UHPLC.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometer Method:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for this class of compounds.

    • Mass Range: Scan a mass range that includes the expected molecular ions (e.g., m/z 100-500).

    • Data Acquisition: Acquire full scan data for accurate mass measurement. For structural confirmation, perform tandem MS (MS/MS) experiments using collision-induced dissociation (CID) on the precursor ions of interest ([M+H]⁺, [M+Na]⁺).

3. Data Processing and Analysis:

  • Process the data using the instrument's software.

  • Determine the accurate mass of the molecular ions and calculate the elemental composition.

  • Analyze the fragmentation pattern from the MS/MS spectra to confirm the structure of this compound.

Visualized Workflows and Pathways

The following diagrams illustrate the logical workflow for the analysis and a conceptual representation of the structural elucidation process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Analysis cluster_elucidation Structural Elucidation start Purified this compound prep_nmr Dissolve in Deuterated Solvent (e.g., CDCl3) start->prep_nmr prep_ms Dilute in LC-MS Grade Solvent (e.g., ACN/H2O) start->prep_ms nmr_acq NMR Data Acquisition (1D & 2D Experiments) prep_nmr->nmr_acq ms_acq LC-HRESIMS & MS/MS Data Acquisition prep_ms->ms_acq nmr_proc NMR Data Processing (FT, Phasing, Calibration) nmr_acq->nmr_proc ms_proc MS Data Processing (Peak Picking, Formula Generation) ms_acq->ms_proc structure Final Structure of this compound nmr_proc->structure ms_proc->structure

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry h1_nmr 1H NMR (Proton Environment, Multiplicity) elucidation Structural Elucidation h1_nmr->elucidation c13_nmr 13C NMR & DEPT (Carbon Types) c13_nmr->elucidation cosy COSY (H-H Connectivity) cosy->elucidation hsqc HSQC (Direct C-H Correlation) hsqc->elucidation hmbc HMBC (Long-Range C-H Correlation) hmbc->elucidation noesy NOESY/ROESY (Spatial Proximity, Stereochemistry) noesy->elucidation hresims HRESIMS (Elemental Composition) hresims->elucidation msms MS/MS (Fragmentation, Substructures) msms->elucidation final_structure Confirmed Structure of This compound elucidation->final_structure

Caption: Logical relationships in the structural elucidation of this compound.

References

Cladospolide B: A Promising Fungal Metabolite for Novel Antibiotic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Cladospolide B, a 12-membered macrolide produced by the fungus Cladosporium cladosporioides, is emerging as a significant lead compound in the urgent search for novel antibiotics. With its potent antibacterial activity against clinically relevant pathogens, this natural product presents a promising scaffold for the development of new drugs to combat the growing threat of antimicrobial resistance. This application note provides a comprehensive overview of this compound, including its antibacterial spectrum, potential mechanism of action, and protocols for its isolation and evaluation.

Introduction

The relentless rise of antibiotic-resistant bacteria necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. Fungi have historically been a rich source of antibiotics, and the genus Cladosporium is known to produce a diverse array of bioactive secondary metabolites. This compound, first isolated in 1985, is a polyketide macrolide that has demonstrated notable antibacterial properties, positioning it as a valuable starting point for medicinal chemistry efforts to generate next-generation antibiotics.

Antibacterial Activity

This compound has shown significant inhibitory activity, particularly against Gram-positive bacteria. A key finding is its potent activity against Enterococcus faecalis, a bacterium notorious for causing hospital-acquired infections, with a reported Minimum Inhibitory Concentration (MIC) of 0.31 μg/mL[1]. Further studies on a mixture of related compounds including this compound have demonstrated a broader spectrum of activity against a panel of both Gram-positive and Gram-negative bacteria, with MIC values ranging from 3.13 to 25.0 μM.

Table 1: Antibacterial Activity of this compound and Related Compounds

BacteriumCompoundMIC
Enterococcus faecalis ATCC 29212This compound0.31 μg/mL[1]
Bacillus cereusDendrodolide Mix (incl. This compound)3.13 - 25.0 μM
Tetragenococcus halophilusDendrodolide Mix (incl. This compound)3.13 - 25.0 μM
Staphylococcus epidermidisDendrodolide Mix (incl. This compound)3.13 - 25.0 μM
Staphylococcus aureusDendrodolide Mix (incl. This compound)3.13 - 25.0 μM
Escherichia coliDendrodolide Mix (incl. This compound)3.13 - 25.0 μM
Pseudomonas putidaDendrodolide Mix (incl. This compound)3.13 - 25.0 μM
Nocardia brasiliensisDendrodolide Mix (incl. This compound)3.13 - 25.0 μM
Vibrio parahaemolyticusDendrodolide Mix (incl. This compound)3.13 - 25.0 μM

Mechanism of Action

As a macrolide, this compound is presumed to exert its antibacterial effect by inhibiting bacterial protein synthesis. This class of antibiotics typically binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation. While direct experimental evidence for this compound's specific binding site and mechanism is still under investigation, its structural similarity to other 12-membered macrolides supports this hypothesis. Further studies are warranted to elucidate the precise molecular interactions with the bacterial ribosome, which could inform the design of more potent derivatives.

Hypothesized Mechanism of Action of this compound Cladospolide_B This compound Bacterial_Cell Bacterial Cell Cladospolide_B->Bacterial_Cell Enters Inhibition Inhibition Cladospolide_B->Inhibition Binds to 50S subunit Ribosome_50S 50S Ribosomal Subunit Bacterial_Cell->Ribosome_50S Targets Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis Essential for Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Protein_Synthesis->Bacterial_Growth_Inhibition Leads to Inhibition->Protein_Synthesis Blocks

Figure 1: Hypothesized mechanism of action for this compound.

Cytotoxicity Profile

Preliminary data on compounds structurally related to this compound, such as Sporiolides A and B, indicate potential cytotoxic effects. Sporiolide A and B exhibited cytotoxicity against murine lymphoma L1210 cells with IC50 values of 0.13 and 0.81 μg/mL, respectively. The cytotoxicity of pure this compound against a panel of human cancer cell lines (e.g., HeLa, HepG2, MCF-7) and normal cell lines is a critical area for further investigation to determine its therapeutic index and potential for safe in vivo application.

Table 2: Cytotoxicity of Related Compounds

CompoundCell LineIC50
Sporiolide AMurine Lymphoma L12100.13 μg/mL
Sporiolide BMurine Lymphoma L12100.81 μg/mL

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a general guideline based on the originally reported isolation of this compound from Cladosporium cladosporioides[2]. Optimization may be required depending on the specific fungal strain and culture conditions.

Workflow for this compound Isolation start Start: Fungal Culture (Cladosporium cladosporioides) fermentation 1. Fermentation in liquid medium start->fermentation extraction 2. Solvent Extraction of culture broth and mycelium (e.g., Ethyl Acetate) fermentation->extraction concentration 3. Concentration of crude extract extraction->concentration chromatography1 4. ODS Column Chromatography (Reverse Phase) concentration->chromatography1 fractionation 5. Fraction Collection chromatography1->fractionation hplc 6. Preparative HPLC (C18 column) fractionation->hplc purification 7. Purification of This compound hplc->purification end End: Pure this compound purification->end

Figure 2: General workflow for the isolation and purification of this compound.

1. Fungal Culture:

  • Inoculate Cladosporium cladosporioides into a suitable liquid fermentation medium.

  • Incubate the culture under appropriate conditions (e.g., 25-28°C, 150-200 rpm) for 14-21 days to allow for the production of secondary metabolites.

2. Extraction:

  • Separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate with an equal volume of ethyl acetate three times.

  • Extract the mycelial mass with methanol, followed by partitioning the methanol extract with ethyl acetate.

  • Combine all ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

3. Chromatographic Purification:

  • Subject the crude extract to open column chromatography on a reversed-phase silica gel (ODS) column.

  • Elute the column with a stepwise gradient of methanol in water.

  • Monitor the fractions by thin-layer chromatography (TLC) and pool fractions containing compounds with similar Rf values.

  • Subject the fractions containing this compound to preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water mixture) to yield pure this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against a panel of bacteria can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Bacterial Inoculum:

  • Grow bacterial strains overnight in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in broth medium in a 96-well microtiter plate to obtain a range of test concentrations.

3. Inoculation and Incubation:

  • Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Include positive (bacteria and medium) and negative (medium only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against human cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Seeding:

  • Seed human cell lines (e.g., HeLa, HepG2, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

3. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

4. Formazan Solubilization and Absorbance Measurement:

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Calculation of IC50:

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Future Directions

This compound represents a compelling starting point for the development of new antibiotics. Future research should focus on:

  • Comprehensive Antibacterial Profiling: Determining the MIC of pure this compound against a broad panel of clinically important and drug-resistant bacteria.

  • Mechanism of Action Studies: Elucidating the specific molecular target and mechanism of action of this compound to guide rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to improve potency, broaden the antibacterial spectrum, and reduce cytotoxicity.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of this compound and its optimized analogs in animal models of infection.

The exploration of natural products like this compound is a critical component of the global strategy to address the challenge of antimicrobial resistance. Continued investigation into this promising fungal metabolite could lead to the development of a new class of life-saving antibiotics.

References

Application Notes and Protocols for Testing Cladospolide B Phytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cladospolide B is a macrolide produced by various species of the fungus Cladosporium.[1][2] While research has highlighted its antibacterial properties, there is also evidence suggesting its potential as a phytotoxic agent, indicating it may inhibit plant growth.[1][2] Understanding the phytotoxicity of this compound is crucial for its potential development as a natural herbicide or for assessing its ecological impact. These application notes provide a detailed experimental framework for evaluating the phytotoxicity of this compound using standardized laboratory bioassays.

I. Experimental Protocols

A. Materials and Reagents
  • Test Plant Species:

    • Monocot: Sorghum saccharatum (Sorghum)

    • Dicot: Lepidium sativum (Garden cress) and Sinapis alba (White mustard)[3]

  • This compound: Purified compound of known concentration.

  • Solvent: Dimethyl sulfoxide (DMSO) for initial stock solution.

  • Growth Medium:

    • For Petri dish assays: 1% agar in sterile deionized water.

    • For soil-based assays: Standard artificial soil (e.g., OECD artificial soil).

  • Equipment:

    • Sterile Petri dishes (90 mm)

    • Sterile filter paper

    • Micropipettes

    • Growth chamber or incubator with controlled temperature and light cycles

    • Image analysis software for root and shoot measurements

    • Analytical balance

    • Autoclave

B. Preparation of this compound Test Solutions
  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Working Solutions: Prepare a series of dilutions from the stock solution using sterile deionized water to achieve the final desired concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).

  • Control Solutions:

    • Negative Control: Sterile deionized water.

    • Solvent Control: A solution with the same concentration of DMSO used in the highest concentration of this compound to account for any solvent effects.

C. Protocol 1: Seed Germination and Root Elongation Assay (In Vitro)

This protocol is adapted from standardized phytotoxicity testing methods.[3][4]

  • Plate Preparation:

    • Place a sterile filter paper in each sterile Petri dish.

    • Add 5 mL of the respective test solution (or control) to each Petri dish to saturate the filter paper.

  • Seed Plating:

    • Place 10-20 seeds of a single test species, equally spaced, on the saturated filter paper in each dish.

    • Prepare three to five replicate plates for each concentration and control.

  • Incubation:

    • Seal the Petri dishes with parafilm to prevent moisture loss.

    • Incubate the plates in a growth chamber at 24 ± 2°C with a 16h/8h light/dark cycle for 3-5 days.[3]

  • Data Collection:

    • After the incubation period, count the number of germinated seeds in each plate.

    • Using a ruler or image analysis software, measure the root length of each germinated seedling.

  • Data Analysis:

    • Calculate the Germination Percentage (GP) for each replicate.

    • Calculate the average Root Length (RL).

    • Calculate the Germination Inhibition (GI) and Root Growth Inhibition (RGI) relative to the negative control using the formula:

      • Inhibition (%) = [(Control Value - Treatment Value) / Control Value] * 100[4]

D. Protocol 2: Seedling Vigor Test (Soil-Based)

This protocol follows the principles of OECD and ASTM guidelines for terrestrial plant toxicity tests.[5][6]

  • Pot Preparation:

    • Fill pots with a standardized artificial soil.

    • Sow a predetermined number of seeds (e.g., 10) of a single test species in each pot at a consistent depth.

  • Treatment Application:

    • Water the pots with a defined volume of the respective this compound test solution or control solution. Ensure consistent moisture levels across all pots.

  • Growth Conditions:

    • Place the pots in a greenhouse or growth chamber with controlled conditions (e.g., 24 ± 2°C, 16h/8h light/dark cycle).

    • Water the plants as needed with the corresponding test or control solutions.

  • Data Collection (after 14-21 days):

    • Record the number of emerged seedlings (emergence rate).

    • Carefully remove the plants from the soil and wash the roots.

    • Measure the shoot height and root length.

    • Determine the fresh weight of the seedlings.

    • Dry the seedlings in an oven at 60°C for 48 hours and measure the dry weight.

    • Record any visual signs of phytotoxicity, such as chlorosis, necrosis, or malformations.[7]

  • Data Analysis:

    • Calculate the percentage of emergence.

    • Determine the average shoot height, root length, fresh weight, and dry weight.

    • Calculate the percentage inhibition for each parameter relative to the control.

II. Data Presentation

The following tables represent example data for the phytotoxic effects of this compound on Lepidium sativum (Garden Cress).

Table 1: Effect of this compound on Seed Germination and Root Elongation of Lepidium sativum (In Vitro Assay)

This compound (µg/mL)Germination (%)Average Root Length (mm)Root Growth Inhibition (%)
0 (Control)98 ± 225.4 ± 1.80
197 ± 322.1 ± 2.113.0
1095 ± 415.8 ± 1.537.8
5082 ± 58.2 ± 1.167.7
10065 ± 63.1 ± 0.887.8
20040 ± 71.2 ± 0.595.3

Table 2: Effect of this compound on Seedling Vigor of Sorghum saccharatum (Soil-Based Assay)

This compound (µg/mL)Emergence (%)Shoot Height (cm)Dry Weight (mg)Phytotoxicity Symptoms
0 (Control)95 ± 315.2 ± 1.185.3 ± 4.2None
1094 ± 413.8 ± 1.378.1 ± 3.9None
5090 ± 510.5 ± 0.962.5 ± 3.1Slight stunting
10078 ± 67.1 ± 0.745.2 ± 2.8Stunting, slight chlorosis
20055 ± 84.3 ± 0.528.9 ± 2.2Severe stunting, chlorosis

III. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_soil Soil-Based Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Dilutions prep_stock->prep_working plate_prep Prepare Petri Dishes prep_working->plate_prep apply_treatment Apply Test Solutions prep_working->apply_treatment prep_controls Prepare Controls prep_controls->plate_prep prep_controls->apply_treatment seed_plate Plate Seeds plate_prep->seed_plate incubate Incubate (3-5 days) seed_plate->incubate collect_data_vitro Collect Germination & Root Data incubate->collect_data_vitro analyze_inhibition Calculate % Inhibition collect_data_vitro->analyze_inhibition pot_prep Prepare Pots with Soil sow_seeds Sow Seeds pot_prep->sow_seeds sow_seeds->apply_treatment grow Grow (14-21 days) apply_treatment->grow collect_data_soil Collect Vigor Data grow->collect_data_soil collect_data_soil->analyze_inhibition analyze_stats Statistical Analysis analyze_inhibition->analyze_stats report Summarize in Tables & Report analyze_stats->report

Caption: Experimental workflow for assessing the phytotoxicity of this compound.

Putative Signaling Pathway for Phytotoxicity

The precise molecular target of this compound is not well-established. However, many phytotoxins act by inducing stress responses and interfering with key signaling pathways in plants. The diagram below illustrates a generalized plant stress signaling pathway that could be activated or disrupted by a phytotoxic compound like this compound. Phytotoxins can trigger the production of reactive oxygen species (ROS) and interfere with hormone signaling pathways like those of jasmonic acid (JA) and salicylic acid (SA), leading to downstream effects such as gene expression changes and ultimately, cell death or growth inhibition.[8][9]

signaling_pathway cluster_early Early Cellular Responses cluster_signaling Signal Transduction cluster_downstream Downstream Effects compound This compound perception Cellular Perception (Membrane/Receptor Interaction) compound->perception ros Reactive Oxygen Species (ROS) Production perception->ros ca_flux Ca2+ Influx perception->ca_flux mapk MAPK Cascade Activation ros->mapk cell_death Programmed Cell Death ros->cell_death ca_flux->mapk hormone Hormone Signaling (e.g., JA, SA, Ethylene) mapk->hormone gene_exp Defense Gene Expression mapk->gene_exp hormone->gene_exp gene_exp->cell_death growth_inhibit Growth Inhibition gene_exp->growth_inhibit

Caption: Putative signaling pathway for this compound-induced phytotoxicity.

References

Troubleshooting & Optimization

optimizing fermentation parameters to increase Cladospolide B yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the fermentation of Cladosporium sp. to increase the yield of Cladospolide B.

Troubleshooting Fermentation Issues

This section addresses common problems encountered during this compound fermentation experiments.

Issue 1: Low or No Production of this compound

  • Possible Cause 1: Suboptimal Fermentation Parameters. The yield of secondary metabolites like this compound is highly sensitive to environmental conditions.

    • Solution: Systematically optimize key fermentation parameters. Refer to the "Experimental Protocols" section for a detailed approach using Response Surface Methodology (RSM). A good starting point for Cladosporium cladosporioides fermentation can be adapted from protocols for similar secondary metabolites. For instance, a patent for producing paclitaxel by C. cladosporioides suggests an initial pH of 5.0, a temperature of 28.0°C, and agitation at 220 rpm.[1]

  • Possible Cause 2: Inappropriate Culture Medium. The composition of the fermentation medium, particularly the carbon and nitrogen sources, significantly influences secondary metabolite production.

    • Solution: Screen different carbon and nitrogen sources. Fungi often exhibit enhanced secondary metabolite production with complex carbon and nitrogen sources. For example, in some fungi, dextrose as a carbon source and sodium nitrate as a nitrogen source have been shown to maximize antimicrobial metabolite production.[2] Refer to Table 1 for a list of potential media components to test.

  • Possible Cause 3: Strain Vigor and Inoculum Quality. The age and viability of the fungal culture used for inoculation can impact the fermentation outcome.

    • Solution: Ensure a healthy and actively growing seed culture. Use a standardized inoculum size and age for all experiments to ensure consistency. A typical inoculum might be a 5-10% (v/v) transfer from a 3-5 day old seed culture grown in the same medium.

Issue 2: Inconsistent this compound Yields Between Batches

  • Possible Cause 1: Variability in Inoculum. Inconsistent size, age, or physiological state of the inoculum can lead to variable fermentation performance.

    • Solution: Standardize the inoculum preparation protocol. This includes using a consistent volume of a seed culture grown for a fixed period under controlled conditions.

  • Possible Cause 2: Fluctuations in Fermentation Conditions. Even minor variations in pH, temperature, or agitation can affect the final yield.

    • Solution: Ensure precise monitoring and control of all fermentation parameters. Use calibrated probes and a reliable bioreactor system.

  • Possible Cause 3: Inconsistent Media Preparation. Variations in the quality and concentration of media components can lead to batch-to-batch variability.

    • Solution: Use high-quality reagents and accurately prepare all media. Prepare a large batch of media for a series of experiments if possible.

Issue 3: Slow or Stalled Fermentation

  • Possible Cause 1: Nutrient Limitation. Depletion of essential nutrients, particularly carbon or nitrogen, can halt fungal growth and metabolite production.

    • Solution: Analyze the consumption of key nutrients throughout the fermentation. Consider fed-batch strategies where nutrients are added intermittently to maintain optimal concentrations.

  • Possible Cause 2: Accumulation of Inhibitory Byproducts. The accumulation of toxic secondary metabolites or a significant shift in pH can inhibit fungal growth.

    • Solution: Monitor the pH of the culture and adjust as necessary. If inhibitory compounds are suspected, consider in-situ product removal techniques or optimization of the medium to reduce their formation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the fermentation medium to produce this compound?

A1: Potato Dextrose Broth (PDB) and Czapek-Dox Broth are common media for the cultivation of fungi like Cladosporium. PDB is a nutrient-rich medium, while Czapek-Dox is a defined medium that allows for more controlled studies on the effect of specific nutrients. You can start with these and then modify the carbon and nitrogen sources to optimize this compound production.

Q2: How can I optimize multiple fermentation parameters simultaneously?

A2: Response Surface Methodology (RSM) is a powerful statistical tool for optimizing multiple parameters with a limited number of experiments.[3][4][5] It allows you to understand the interactions between different variables and identify the optimal conditions for maximizing this compound yield.

Q3: What are the typical ranges for key fermentation parameters for Cladosporium sp.?

A3: Based on literature for related fungal fermentations, you can explore the following ranges:

  • Temperature: 25-30°C

  • pH: 4.0-7.0

  • Agitation: 150-250 rpm

  • Fermentation Time: 7-14 days

Q4: How do I extract and quantify this compound from the fermentation broth?

A4: this compound can be extracted from the fermentation broth using solvent extraction, typically with ethyl acetate or chloroform. The quantification is commonly performed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS). Refer to the "Experimental Protocols" section for a detailed methodology.

Quantitative Data Summary

Due to the limited publicly available quantitative data specifically for this compound yield optimization, the following tables provide a template and illustrative data based on general principles of fungal secondary metabolite production. Researchers should generate their own data following the provided experimental protocols.

Table 1: Effect of Carbon and Nitrogen Sources on this compound Yield (Illustrative)

Carbon Source (20 g/L)Nitrogen Source (5 g/L)This compound Yield (mg/L)
GlucosePeptone55
SucrosePeptone48
MaltosePeptone62
Soluble StarchPeptone75
GlucoseYeast Extract68
GlucoseAmmonium Sulfate35
GlucoseSodium Nitrate42

Table 2: Optimization of Physical Parameters using a Box-Behnken Design (Illustrative)

RunTemperature (°C)pHAgitation (rpm)This compound Yield (mg/L)
1255.018078
2305.022085
3256.522092
4306.5180105
...............

Experimental Protocols

1. Media Preparation

  • Potato Dextrose Broth (PDB):

    • Infusion from 200 g potatoes

    • 20 g Dextrose

    • Distilled water to 1 L

    • Sterilize by autoclaving at 121°C for 15 minutes.[1][6]

  • Czapek-Dox Broth:

    • 30 g Sucrose

    • 2 g Sodium Nitrate

    • 1 g Dipotassium Phosphate

    • 0.5 g Magnesium Sulfate

    • 0.5 g Potassium Chloride

    • 0.01 g Ferrous Sulfate

    • Distilled water to 1 L

    • Sterilize by autoclaving at 121°C for 15 minutes.

2. Fermentation Protocol

  • Inoculum Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of PDB with a pure culture of Cladosporium cladosporioides. Incubate at 28°C on a rotary shaker at 180 rpm for 3-5 days.

  • Production Fermentation: Inoculate 500 mL Erlenmeyer flasks containing 200 mL of the desired production medium with a 5% (v/v) inoculum from the seed culture.

  • Incubation: Incubate the production flasks under the desired conditions of temperature, pH, and agitation for 7-14 days.

  • Sampling: Withdraw samples aseptically at regular intervals to monitor fungal growth and this compound production.

3. This compound Extraction

  • Separate the fungal biomass from the fermentation broth by filtration or centrifugation.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • The fungal biomass can also be extracted with methanol or acetone to recover intracellular this compound.

4. This compound Quantification by HPLC

  • Sample Preparation: Dissolve the crude extract in a known volume of methanol and filter through a 0.22 µm syringe filter.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (to be determined by UV scan of a purified standard) or a mass spectrometer.

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations.

Visualizations

Fermentation_Troubleshooting Start Low/No this compound Yield P1 Suboptimal Parameters? Start->P1 P2 Inappropriate Medium? Start->P2 P3 Poor Inoculum? Start->P3 S1 Optimize Temp, pH, Agitation (RSM) P1->S1 Yes S2 Screen C & N Sources P2->S2 Yes S3 Standardize Seed Culture P3->S3 Yes End Increased Yield S1->End S2->End S3->End Experimental_Workflow cluster_0 Upstream cluster_1 Fermentation cluster_2 Downstream cluster_3 Analysis Strain Maintenance Strain Maintenance Inoculum Development Inoculum Development Bioreactor Setup Bioreactor Setup Inoculum Development->Bioreactor Setup Media Preparation Media Preparation Media Preparation->Bioreactor Setup Fermentation Run Fermentation Run Biomass Separation Biomass Separation Fermentation Run->Biomass Separation Process Monitoring Process Monitoring Solvent Extraction Solvent Extraction Biomass Separation->Solvent Extraction HPLC Quantification HPLC Quantification Solvent Extraction->HPLC Quantification Purification Purification Data Analysis Data Analysis RSM_Logic Input Select Key Parameters (e.g., Temp, pH, Agitation) Design Experimental Design (e.g., Box-Behnken) Input->Design Experiment Perform Fermentation Experiments Design->Experiment Measure Measure this compound Yield Experiment->Measure Model Statistical Modeling (Quadratic Equation) Measure->Model Optimize Determine Optimal Conditions Model->Optimize Validate Validate Model with New Experiment Optimize->Validate

References

Technical Support Center: Addressing the Chemical Instability of the Cladospolide B Lactone Ring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cladospolide B. This resource provides guidance on the challenges associated with the chemical instability of the 12-membered macrolide lactone ring of this compound and offers strategies to mitigate these issues during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the instability of the this compound lactone ring.

Issue Potential Cause Recommended Solution
Loss of biological activity over a short period. The lactone ring, essential for biological activity, may be hydrolyzing to the inactive open-chain carboxylic acid. This is accelerated by non-neutral pH and elevated temperatures.Ensure stock solutions are prepared in a neutral, anhydrous solvent (e.g., DMSO, ethanol) and stored at low temperatures (-20°C or -80°C). For aqueous buffers in experiments, prepare fresh solutions and use them immediately. Maintain the pH of aqueous solutions as close to neutral as possible.
Appearance of unknown peaks in HPLC analysis of a stored sample. These are likely degradation products resulting from hydrolysis or other degradation pathways of the lactone ring.Perform a forced degradation study to identify potential degradation products. Use a stability-indicating HPLC method to resolve this compound from its degradants. Store samples under inert gas (e.g., argon or nitrogen) to prevent oxidation.
Inconsistent results between experimental replicates. Variability in sample handling, storage times, or experimental conditions (pH, temperature) can lead to different rates of degradation of this compound.Standardize all experimental protocols, including sample preparation, incubation times, and storage conditions. Use a fresh aliquot of this compound stock solution for each experiment.
Precipitation of the compound in aqueous solutions. This compound has limited aqueous solubility, and changes in pH or temperature can affect its solubility. Degradation products may also have different solubility profiles.Use co-solvents (e.g., a small percentage of DMSO or ethanol) in your aqueous buffers to improve solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound's instability?

A1: The primary cause of instability is the susceptibility of its 12-membered lactone ring to hydrolysis. A lactone is a cyclic ester, and like linear esters, it can be cleaved by reaction with water, a process that is catalyzed by acidic or basic conditions. This opens the ring to form a linear hydroxy carboxylic acid, which is generally biologically inactive.

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, this compound should be stored as a solid at -20°C or below, protected from light and moisture. Stock solutions should be prepared in a dry, aprotic solvent like DMSO and stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: How does pH affect the stability of the lactone ring?

A3: The lactone ring is most stable at a neutral pH (around 6-7). Both acidic and basic conditions can catalyze the hydrolysis of the lactone. Acidic conditions protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Basic conditions deprotonate water, forming the more nucleophilic hydroxide ion, which readily attacks the carbonyl carbon.

Q4: Can temperature impact the stability of this compound?

A4: Yes, higher temperatures accelerate the rate of chemical reactions, including the hydrolysis of the lactone ring. Therefore, it is crucial to keep this compound solutions cool and minimize exposure to elevated temperatures during experiments.

Q5: Are there any chemical modifications that can stabilize the lactone ring?

A5: While specific modifications for this compound are not widely reported, general strategies for stabilizing lactones include the introduction of sterically hindering groups near the carbonyl group to restrict access by nucleophiles. However, any modification would require extensive research to ensure that the biological activity is retained or enhanced.

Quantitative Stability Data for this compound

As of the latest literature review, specific quantitative stability data for this compound under various conditions (e.g., half-life at different pH and temperatures) has not been extensively published. Researchers are encouraged to perform their own stability studies. The following table provides a template for recording such data.

Condition Parameter Value Notes
pH 3 (e.g., 0.01 N HCl) Half-life (t½) at 25°C[Enter Data]Degradation follows pseudo-first-order kinetics.
pH 7 (e.g., Phosphate Buffer) Half-life (t½) at 25°C[Enter Data]Expected to be the most stable.
pH 10 (e.g., 0.001 N NaOH) Half-life (t½) at 25°C[Enter Data]Rapid degradation is anticipated.
Temperature (at pH 7) Half-life (t½) at 4°C[Enter Data]
Half-life (t½) at 37°C[Enter Data]
Oxidative (e.g., 3% H₂O₂) % Degradation after 24h[Enter Data]
Photostability (ICH Q1B) % Degradation after exposure[Enter Data]Expose to cool white fluorescent and near UV lamps.

Experimental Protocols

Protocol: Forced Degradation and Stability-Indicating HPLC Method Development for this compound

This protocol outlines the steps to perform a forced degradation study and develop an HPLC method to assess the stability of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a UV detector

2. Preparation of Stock and Working Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in anhydrous DMSO.

  • From the stock solution, prepare working solutions in the appropriate stress medium (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and purified water for thermal and photolytic stress).

3. Forced Degradation Studies:

  • Acid Hydrolysis: Mix the this compound working solution with 0.1 N HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the this compound working solution with 0.1 N NaOH. Keep at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.

  • Oxidative Degradation: Mix the this compound working solution with 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Heat the this compound working solution in purified water at 80°C for 48 hours.

  • Photolytic Degradation: Expose the this compound working solution in purified water to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

4. HPLC Method Development:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, start with 20% acetonitrile and increase to 80% over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer; a wavelength around 210-230 nm is often suitable for macrolides.

  • Injection Volume: 20 µL.

  • Analysis: Inject the stressed samples into the HPLC system. The goal is to achieve good separation between the parent this compound peak and all degradation product peaks.

5. Validation of the Stability-Indicating Method:

  • Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Peak purity analysis of the this compound peak in the stressed samples should be performed using a photodiode array (PDA) detector to confirm that it is free from co-eluting degradants.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (DMSO) working Prepare Working Solutions in Stress Media stock->working acid Acid Hydrolysis (0.1N HCl, 60°C) working->acid base Base Hydrolysis (0.1N NaOH, RT) working->base oxidation Oxidation (3% H2O2, RT) working->oxidation thermal Thermal Stress (80°C) working->thermal photo Photolytic Stress (ICH Q1B) working->photo hplc HPLC Analysis (C18, ACN/H2O gradient) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc validation Method Validation (ICH Guidelines) hplc->validation end Stability Assessment of this compound validation->end Stable Method

Caption: Experimental workflow for the forced degradation study of this compound.

Signaling_Pathway cluster_bacterium Bacterial Cell ribosome 50S Ribosomal Subunit protein_synthesis Protein Synthesis ribosome->protein_synthesis Elongation inhibition Inhibition bacterial_death Bacteriostasis / Bacterial Death protein_synthesis->bacterial_death Essential Proteins cladospolide_b This compound cladospolide_b->ribosome inhibition->protein_synthesis

Caption: Proposed signaling pathway for the antibacterial activity of this compound.

strategies to overcome low bioactivity of Cladospolide B derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Cladospolide B derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges related to low bioactivity in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My newly synthesized this compound derivative shows significantly lower bioactivity than the parent compound. What are the likely reasons?

A1: A decrease in bioactivity upon chemical modification is a common challenge in medicinal chemistry. The primary reasons often revolve around the Structure-Activity Relationship (SAR) of the molecule.

  • Modification of a Key Pharmacophore: The chemical group you modified might be essential for binding to the biological target. Natural products often have complex structures where multiple functional groups contribute to activity.[1]

  • Stereochemical Changes: Altering a chiral center can drastically affect how the molecule fits into a target's binding site.[2]

  • Conformational Rigidity/Flexibility: Changes to the macrocyclic ring or side chains can alter the molecule's overall shape and its ability to adopt the active conformation required for target engagement.[3]

  • Introduction of Steric Hindrance: A new, bulky chemical group may physically block the molecule from accessing its binding site.

Q2: I am observing high variability and inconsistent results in my bioactivity assays. What are the potential causes?

A2: Inconsistent results are often traced back to experimental conditions or the physicochemical properties of the compound.

  • Poor Solubility: Many natural product derivatives suffer from poor aqueous solubility.[2] If your compound precipitates in the assay medium, its effective concentration will be lower and inconsistent. Try dissolving the compound in a small amount of DMSO first and ensuring it stays in solution upon final dilution.

  • Compound Instability: The derivative might be degrading over the course of the experiment due to factors like pH, temperature, or light exposure. Assess the stability of your compound under the specific assay conditions.

  • Assay Interference: The derivative itself might interfere with the assay readout. For example, some compounds can absorb light at the same wavelength as a colorimetric assay's product, leading to false readings. Always run proper controls, including the compound in assay medium without cells or the target enzyme.

Q3: My derivative is active in a biochemical assay (e.g., enzyme inhibition) but shows no activity in a cell-based assay. What should I investigate?

A3: This discrepancy typically points to issues with the compound's ability to reach its target within a living cell.

  • Low Cell Permeability: The derivative may be unable to cross the cell membrane to reach an intracellular target. Strategies to improve permeability include increasing lipophilicity (within a certain range) or masking polar functional groups.

  • Efflux Pump Activity: The compound might be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein), preventing it from reaching a therapeutic concentration inside the cell.

  • Intracellular Metabolism: The compound could be rapidly metabolized and inactivated by intracellular enzymes.[4]

  • Target Unavailability: The target in the cellular context may be part of a larger complex or located in a specific organelle that the compound cannot access.

Q4: What general medicinal chemistry strategies can I employ to improve the bioactivity of my derivatives?

A4: Several strategies can be used to enhance the potency and drug-like properties of natural product derivatives:

  • Structural Optimization: This involves making small, targeted modifications to functional groups to improve target binding or physicochemical properties. This can include adding polar groups like hydroxyls or amines to enhance solubility and interactions.[2]

  • Prodrug Design: A prodrug is an inactive form of a compound that is converted to the active form in the body. This approach can be used to improve solubility, permeability, or metabolic stability. Common strategies include esterification or amidation.[2]

  • Molecular Hybridization: This technique involves combining the pharmacophores (active parts) of two different molecules to create a new hybrid with potentially enhanced or dual activity.[2]

  • Scaffold Hopping and Simplification: The core structure (scaffold) of the natural product can be simplified to remove "redundant" atoms that do not contribute to binding, which can improve synthetic accessibility and physicochemical properties.[1][5]

Troubleshooting Guides

Guide 1: Diagnosing Low Potency in Bioassays

If your this compound derivative is showing lower-than-expected potency (e.g., high IC50 or MIC values), this workflow can help diagnose the issue.

G cluster_0 cluster_1 cluster_2 start Start: Low Bioactivity Observed check_sol 1. Check Compound Solubility & Stability in Assay Medium start->check_sol is_soluble Soluble & Stable? check_sol->is_soluble troubleshoot_sol Action: Reformulate. - Use co-solvents (e.g., DMSO) - Test different pH/buffers - Encapsulate (e.g., cyclodextrins) is_soluble->troubleshoot_sol No check_assay 2. Validate Assay Performance is_soluble->check_assay Yes is_assay_ok Positive Control Works? No Assay Interference? check_assay->is_assay_ok troubleshoot_assay Action: Optimize Assay. - Run interference controls - Use an orthogonal assay method - Check reagent quality is_assay_ok->troubleshoot_assay No analyze_sar 3. Analyze Structure-Activity Relationship (SAR) is_assay_ok->analyze_sar Yes conclusion Conclusion: Low activity is likely due to modification of a key pharmacophore or unfavorable steric/electronic effects. analyze_sar->conclusion

Caption: Workflow for troubleshooting low bioactivity.
Guide 2: Addressing Poor Cellular Activity

This guide helps when your derivative is active against an isolated target (biochemical assay) but not in a whole-cell system.

G start Start: Active in Biochemical Assay, Inactive in Cell-Based Assay check_perm 1. Assess Cell Permeability (e.g., PAMPA, Caco-2 assay) start->check_perm is_perm Permeable? check_perm->is_perm mod_perm Action: Increase Permeability. - Increase lipophilicity (logP) - Mask polar groups (prodrug strategy) is_perm->mod_perm No check_efflux 2. Investigate Efflux (Use efflux pump inhibitors) is_perm->check_efflux Yes conclusion Conclusion: Issue identified. Proceed with chemical modification. mod_perm->conclusion is_efflux Efflux Substrate? check_efflux->is_efflux mod_efflux Action: Evade Efflux. - Modify structure to reduce  pump recognition is_efflux->mod_efflux Yes check_metab 3. Check Metabolic Stability (e.g., Microsome stability assay) is_efflux->check_metab No mod_efflux->conclusion is_stable Metabolically Stable? check_metab->is_stable mod_metab Action: Block Metabolism. - Modify metabolically liable sites  (e.g., deuteration, fluorination) is_stable->mod_metab No is_stable->conclusion Yes mod_metab->conclusion

Caption: Decision tree for poor cellular activity.

Data Presentation

Clear and structured data presentation is crucial for comparing the bioactivity of different derivatives. Below is a template for summarizing results.

Table 1: Comparative Bioactivity of this compound and Hypothetical Derivatives

Compound IDModification DescriptionMIC vs. E. faecalis (µg/mL)[6]IC50 on HeLa Cells (µM)Aqueous Solubility (µg/mL)
This compound Parent Compound0.3115.25.8
Derivative B-1 C-5 Ester (Acetate)1.2522.512.1
Derivative B-2 C-6 Ether (Methyl)5.50> 504.5
Derivative B-3 C-12 Epimerization0.4518.16.2

Data shown are for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for Synthesis of a this compound Ester Derivative (e.g., Acetate)

This protocol describes a general method for esterifying a hydroxyl group on the this compound scaffold.

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Reagents: Add triethylamine (3 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution. Cool the mixture to 0°C in an ice bath.

  • Acylation: Slowly add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired ester derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of a compound that inhibits visible growth of a bacterium (e.g., Enterococcus faecalis).[6]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the test compound in DMSO.

  • Bacterial Inoculum: Culture bacteria to the mid-logarithmic phase in appropriate broth (e.g., Mueller-Hinton Broth). Adjust the culture density to approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in broth to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol 3: MTT Cytotoxicity Assay

This colorimetric assay measures the effect of a compound on cell viability.

  • Cell Seeding: Seed cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound. Incubate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Mandatory Visualizations

Signaling Pathway: Potential Cellular Barriers to Drug Action

This diagram illustrates the common hurdles a drug molecule like a this compound derivative must overcome to be effective in a cell-based assay.

G compound This compound Derivative (Extracellular) membrane Cell Membrane (Barrier 1: Permeability) compound->membrane Diffusion/ Transport efflux Efflux Pump (Barrier 2: Active Removal) membrane->efflux Efflux target Intracellular Target (e.g., Enzyme, Protein) membrane->target Successful Entry metabolism Metabolic Enzymes (Barrier 3: Inactivation) inactive Inactive Metabolite metabolism->inactive target->metabolism Substrate for Metabolism effect Biological Effect target->effect Target Engagement

Caption: Potential barriers to intracellular drug activity.

References

minimizing epimerization during Cladospolide B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of Cladospolide B.

Frequently Asked Questions (FAQs)

Q1: What are the most common steps in the synthesis of this compound where epimerization can occur?

A1: Epimerization is a risk at several stereogenic centers of this compound, particularly during steps involving the formation or modification of these centers. Key areas of concern include:

  • C-6: The stereocenter adjacent to the carbonyl group of the macrolactone is susceptible to epimerization, especially under basic or harsh thermal conditions during the macrolactonization step.

  • C-4 and C-5: The syn-diol moiety is typically introduced early in the synthesis. While generally stable, the use of inappropriate protecting groups or reaction conditions during subsequent steps could potentially lead to epimerization.

  • C-11: The hydroxyl group at C-11 is often introduced or inverted using reactions like the Mitsunobu esterification. Incomplete reaction or side reactions can lead to a mixture of epimers.[1]

Q2: How can I control the stereochemistry at the C-4 and C-5 positions?

A2: The syn-diol at C-4 and C-5 is a crucial feature of this compound. A reliable method for establishing this stereochemistry is the Sharpless asymmetric dihydroxylation.[1] This reaction provides high diastereoselectivity and enantioselectivity. Careful selection of the chiral ligand (e.g., (DHQ)2PHAL vs. (DHQD)2PHAL) is critical to obtain the desired absolute stereochemistry.

Q3: What strategies can be employed to minimize epimerization during the macrolactonization step to form the 12-membered ring?

A3: Macrolactonization is a critical step where the risk of epimerization at the C-6 position is significant. To mitigate this:

  • Choice of Macrolactonization Method: The Yamaguchi macrolactonization is a commonly used and effective method that often proceeds under mild conditions, thereby reducing the risk of epimerization.[2]

  • Reaction Conditions: Employing milder reaction conditions, such as lower temperatures and shorter reaction times, can help prevent epimerization.

  • Base Selection: The choice of base is crucial. Non-nucleophilic and sterically hindered bases are preferred to minimize side reactions, including epimerization.

Troubleshooting Guides

Problem 1: Poor diastereoselectivity at C-4 and C-5 during dihydroxylation.

Possible Cause Troubleshooting Step
Impure or degraded osmium tetroxide or chiral ligand.Use freshly prepared or purified reagents. Ensure proper storage of the catalyst and ligand.
Incorrect reaction temperature.Maintain the recommended low temperature for the Sharpless asymmetric dihydroxylation (typically 0 °C to -78 °C).
Presence of impurities in the starting material.Purify the olefin precursor thoroughly before the dihydroxylation step.

Problem 2: Epimerization at C-11 during Mitsunobu reaction.

Possible Cause Troubleshooting Step
Incomplete reaction leading to a mixture of starting material and product.Monitor the reaction progress carefully using TLC or LC-MS. Drive the reaction to completion by adjusting stoichiometry or reaction time.
Use of a suboptimal nucleophile.Ensure the pKa of the acidic component is appropriate for the Mitsunobu reaction to ensure efficient inversion.
Side reactions promoted by excess reagents.Use the reagents (DIAD/DEAD, PPh3) in slight excess but avoid large excesses. Add the reagents slowly at low temperature.

Problem 3: Epimerization at C-6 observed after macrolactonization.

Possible Cause Troubleshooting Step
Harsh reaction conditions (high temperature, prolonged reaction time).Optimize the reaction conditions for the Yamaguchi lactonization to use the lowest possible temperature and shortest time necessary for cyclization.[2]
Use of a strong or nucleophilic base.Employ a non-nucleophilic, sterically hindered base like 2,4,6-trichlorobenzoyl chloride with DMAP.
Presence of acidic or basic impurities during workup and purification.Neutralize the reaction mixture carefully and use neutral conditions during chromatographic purification.

Experimental Protocols

Sharpless Asymmetric Dihydroxylation for C-4 and C-5 Diol Formation

This protocol is adapted from synthetic routes leading to this compound.[1]

  • To a stirred solution of the olefin precursor (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O at 0 °C, add AD-mix-β (1.4 g per mmol of olefin).

  • Add methanesulfonamide (CH₃SO₂NH₂) (1.0 equiv).

  • Stir the resulting slurry vigorously at 0 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of olefin) and stir for 1 hour.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with 2 M NaOH, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired syn-diol.

Yamaguchi Macrolactonization

This protocol is a general procedure often employed in the final ring-closing step of this compound synthesis.[2]

  • To a solution of the seco-acid (1.0 equiv) in anhydrous toluene, add triethylamine (2.5 equiv) and 2,4,6-trichlorobenzoyl chloride (1.2 equiv) at room temperature under an inert atmosphere.

  • Stir the mixture for 2 hours.

  • Dilute the reaction mixture with a large volume of anhydrous toluene and add it dropwise via a syringe pump to a solution of 4-dimethylaminopyridine (DMAP) (7.0 equiv) in anhydrous toluene at 70-80 °C over a period of several hours.

  • After the addition is complete, stir the reaction mixture at the same temperature until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude macrolactone by flash column chromatography.

Data Summary

The following table summarizes typical diastereomeric ratios (d.r.) that can be achieved in key stereoselective steps during the synthesis of this compound analogs.

Reaction Step Stereocenters Method Typical Diastereomeric Ratio (d.r.)
Asymmetric DihydroxylationC-4, C-5Sharpless Dihydroxylation>95:5
MacrolactonizationC-6Yamaguchi Macrolactonization>90:10
Stereoselective ReductionC-11Substrate-controlled reduction>90:10

Visualizations

Epimerization_Troubleshooting cluster_problem Problem: Epimerization Observed cluster_causes Potential Causes cluster_solutions Solutions Problem Epimerization at Stereocenter HarshConditions Harsh Reaction Conditions (Temp, Time) Problem->HarshConditions WrongReagents Inappropriate Reagents (Base, Catalyst) Problem->WrongReagents Impurities Impurities in Starting Material or Reagents Problem->Impurities OptimizeConditions Optimize Conditions (Lower Temp, Shorter Time) HarshConditions->OptimizeConditions SelectReagents Select Milder/More Selective Reagents WrongReagents->SelectReagents Purify Purify Starting Materials and Reagents Impurities->Purify

Caption: Troubleshooting logic for addressing epimerization.

Synthesis_Workflow Start Olefin Precursor Dihydroxylation Sharpless Asymmetric Dihydroxylation Start->Dihydroxylation Protection Diol Protection Dihydroxylation->Protection Chain_Elongation Chain Elongation Steps Protection->Chain_Elongation Deprotection Selective Deprotection Chain_Elongation->Deprotection Seco_Acid Seco-Acid Formation Deprotection->Seco_Acid Macrolactonization Yamaguchi Macrolactonization Seco_Acid->Macrolactonization Final_Product This compound Macrolactonization->Final_Product

Caption: Key stereoselective workflow in this compound synthesis.

References

Validation & Comparative

Cladospolide B vs. Cladospolide A: A Comparative Analysis of Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal activities of two natural products, Cladospolide B and Cladospolide A. While direct comparative studies are limited, this document synthesizes the available experimental data to offer an objective overview of their respective efficacies and specificities against various fungal species.

Quantitative Data Summary

The following table summarizes the reported antifungal activities of Cladospolide A and this compound. It is important to note that the methodologies used to obtain these data vary, which may influence the direct comparability of the values.

CompoundFungal SpeciesActivity MetricResultCitation(s)
Cladospolide A Aspergillus fumigatusDisk DiffusionCharacteristic inhibition at 6.25 µ g/disc [1]
Aspergillus nigerDisk DiffusionNo inhibition at 6.25 µ g/disc [1]
Candida albicansDisk DiffusionNo inhibition at 6.25 µ g/disc [1]
Cryptococcus neoformansDisk DiffusionNo inhibition at 6.25 µ g/disc [1]
This compound Helminthosporium oryzae (Cochliobolus miyabeanus)IC501-5 mg/mL[2][3][4]

For Context: Antifungal Activity of Cladospolide D (Isolated alongside A and B)

CompoundFungal SpeciesActivity MetricResultCitation(s)
Cladospolide D Pyricularia oryzaeIC500.15 µg/mL[1][5]
Mucor racemosusIC5029 µg/mL[1][5]

Analysis of Antifungal Potency and Spectrum

Based on the available data, Cladospolide A demonstrates a more specific and potent antifungal activity compared to this compound. It shows notable inhibitory effects against the pathogenic fungus Aspergillus fumigatus, while being inactive against other tested fungi at the same concentration.[1] This suggests a targeted mechanism of action.

In contrast, this compound exhibits weak antifungal activity against Helminthosporium oryzae, with a high concentration required to achieve 50% inhibition.[2][3][4] This indicates a significantly lower potency compared to other antifungal compounds. The activity of the related compound, Cladospolide D, with its potent activity against Pyricularia oryzae, highlights the potential for significant variations in antifungal efficacy within the cladospolide family.[1][5]

Mechanism of Action

The precise mechanisms of action for both Cladospolide A and this compound have not been elucidated in the reviewed literature. Further research is required to understand the molecular targets and signaling pathways affected by these compounds in fungal cells.

Experimental Protocols

While specific, detailed protocols from the cited studies are not available, the following represents a standard methodology for assessing antifungal activity, based on common practices in the field.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar medium (e.g., Potato Dextrose Agar for many molds) and incubated until sufficient sporulation is observed.

    • Spores are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

    • The resulting suspension is filtered to remove hyphal fragments, and the spore concentration is adjusted to a standard density (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or spectrophotometer.

  • Preparation of Antifungal Agent:

    • Cladospolide A or B is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized fungal suspension.

    • Positive (no antifungal agent) and negative (no inoculum) control wells are included.

    • The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the positive control. The endpoint can be assessed visually or by using a microplate reader.

Antifungal Susceptibility Testing: Disk Diffusion Method

This method provides a qualitative assessment of antifungal activity.

  • Preparation of Agar Plates and Inoculum:

    • A suitable agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue) is poured into Petri dishes.

    • A standardized fungal inoculum is swabbed evenly across the surface of the agar.

  • Application of Antifungal Agent:

    • Sterile paper disks are impregnated with a known concentration of Cladospolide A or B.

    • The disks are placed onto the inoculated agar surface.

  • Incubation and Measurement:

    • The plates are incubated under appropriate conditions.

    • The diameter of the zone of inhibition (the area around the disk where fungal growth is prevented) is measured in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Visualizations

General Workflow for Antifungal Compound Screening

The following diagram illustrates a typical workflow for the screening and evaluation of potential antifungal compounds like Cladospolide A and B.

Antifungal_Screening_Workflow cluster_0 Discovery & Isolation cluster_1 In Vitro Antifungal Assays cluster_2 Mechanism of Action Studies cluster_3 Preclinical & Clinical Development a Natural Source (e.g., Cladosporium sp.) b Extraction & Fractionation a->b c Compound Isolation (Cladospolide A/B) b->c d Primary Screening (e.g., Disk Diffusion) c->d e Secondary Screening (MIC Determination) d->e f Spectrum of Activity Testing e->f g Target Identification f->g h Signaling Pathway Analysis g->h i In Vivo Efficacy Models h->i j Toxicology Studies i->j k Clinical Trials j->k

Caption: General workflow for the discovery and development of antifungal compounds.

Logical Relationship of Antifungal Susceptibility Testing

The following diagram outlines the logical steps involved in determining the antifungal susceptibility of a compound.

Antifungal_Susceptibility_Testing start Start: Test Compound (Cladospolide A/B) prep_fungus Prepare Standardized Fungal Inoculum start->prep_fungus prep_compound Prepare Serial Dilutions of Compound start->prep_compound assay Perform Antifungal Assay (e.g., Broth Microdilution) prep_fungus->assay prep_compound->assay incubate Incubate under Optimal Conditions assay->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC/IC50 read_results->determine_mic end End: Quantitative Antifungal Activity Data determine_mic->end

Caption: Logical steps in antifungal susceptibility testing to determine MIC/IC50.

References

A Comparative Analysis of Cladospolide B and Other 12-Membered Macrolides from Cladosporium

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the biological activities and experimental evaluation of a promising class of natural products.

This guide provides a comparative overview of Cladospolide B and other notable 12-membered macrolides isolated from the fungal genus Cladosporium. The objective is to present a side-by-side comparison of their biological performance, supported by available experimental data. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for crucial assays, and visualizes experimental workflows and relationships using diagrams.

Introduction to 12-Membered Macrolides from Cladosporium

The genus Cladosporium is a rich source of structurally diverse and biologically active secondary metabolites.[1][2] Among these, the 12-membered macrolides represent a significant class of compounds with a range of activities, including antibacterial, antifungal, and cytotoxic effects.[2][3] this compound, a prominent member of this family, has garnered interest for its potential biological applications. This guide compares this compound with its structural relatives, including Cladospolide A and D, Sporiolides A and B, and various Thiocladospolides, to provide a comprehensive resource for researchers in the field.

Comparative Biological Activity

The biological activities of this compound and its analogs have been evaluated in various studies. While a direct head-to-head comparison under uniform experimental conditions is often unavailable in the literature, this section compiles and presents the reported data to facilitate a comparative understanding.

Antibacterial Activity

Several 12-membered macrolides from Cladosporium have demonstrated inhibitory activity against a range of bacteria. This compound has been reported to exhibit antibacterial activity against Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 0.31 µg/mL.[4] The Thiocladospolides, a sulfur-containing subgroup, have also shown notable antibacterial properties, particularly against aquatic pathogens. For instance, Thiocladospolide G displayed potent activity against Edwardsiella tarda with a MIC value of 4 µg/mL.[5][6]

CompoundTarget OrganismMIC (µg/mL)Reference
This compound Enterococcus faecalis ATCC 292120.31[4]
Cladospolide F Staphylococcus aureus (MRSA)8.0[4]
Thiocladospolide G Edwardsiella tarda4.0[5]
Thiocladospolides F-J Various aquatic pathogens4 - 32[6]
Sporiolide A Micrococcus luteus>100[7]
Sporiolide B Micrococcus luteus50[7]
Antifungal Activity

The antifungal potential of these macrolides is also significant. Cladospolide D has been identified as a potent antifungal agent, particularly against Pyricularia oryzae and Mucor racemosus, with IC50 values of 29 µg/mL and 0.15 µg/mL, respectively.[8][9] Sporiolide A has demonstrated a broad spectrum of antifungal activity.[7]

CompoundTarget OrganismMIC/IC50 (µg/mL)Reference
This compound Helminthosporium oryzae>5 (weak activity)[10]
Cladospolide D Pyricularia oryzaeIC50: 29[9]
Cladospolide D Mucor racemosusIC50: 0.15[9]
Sporiolide A Candida albicans16.7[11]
Sporiolide A Cryptococcus neoformans4.2[7]
Sporiolide A Aspergillus niger33.3[7]
Sporiolide A Neurospora crassa16.7[7]
Cytotoxic Activity

Several of these 12-membered macrolides have been evaluated for their cytotoxicity against various cancer cell lines. Sporiolides A and B, isolated from a marine-derived Cladosporium sp., exhibited significant cytotoxicity against murine lymphoma L1210 cells, with IC50 values of 0.13 µg/mL and 0.81 µg/mL, respectively.[7][11] In contrast, this compound, along with Thiocladospolide E and Cladospamide A, did not show significant antitumor cell proliferation activity in one study.[4]

CompoundCell LineIC50 (µg/mL)Reference
Sporiolide A Murine lymphoma L12100.13[7][11]
Sporiolide B Murine lymphoma L12100.81[7][11]
This compound Not specifiedNo significant activity[4]
Thiocladospolide E Not specifiedNo significant activity[12]
Cladospamide A Not specifiedNo significant activity[12]

Experimental Protocols

Standardized methodologies are crucial for the accurate assessment and comparison of the biological activities of these macrolides. Below are detailed protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is commonly employed.

Materials:

  • 96-well microtiter plates

  • Test compound (e.g., this compound)

  • Microbial culture (bacterial or fungal)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution: The test compound is serially diluted in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600).[13][14]

Cytotoxicity Assay (MTT/XTT Assay)

Cytotoxicity assays are used to measure the ability of a compound to kill cells. The MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., L1210)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 48-72 hours).

  • Addition of Reagent:

    • MTT: MTT reagent is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals. A solubilization solution is then added to dissolve the crystals.[15][16]

    • XTT: XTT reagent, mixed with an electron-coupling agent, is added to each well and incubated for 2-4 hours. The resulting formazan is soluble.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[17][18]

Visualizations

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activities of natural products like this compound.

experimental_workflow cluster_extraction Isolation & Purification cluster_bioassays Biological Assays cluster_analysis Data Analysis Fungus Cladosporium sp. Culture Fungal Culture Fungus->Culture Extraction Solvent Extraction Culture->Extraction Purification Chromatography (HPLC) Extraction->Purification Antibacterial Antibacterial Assay (MIC) Purification->Antibacterial Antifungal Antifungal Assay (MIC/IC50) Purification->Antifungal Cytotoxicity Cytotoxicity Assay (IC50) Purification->Cytotoxicity Data Data Collection Antibacterial->Data Antifungal->Data Cytotoxicity->Data Analysis IC50/MIC Calculation Data->Analysis Comparison Comparative Analysis Analysis->Comparison

Workflow for isolating and testing 12-membered macrolides.
Logical Relationship of Compared Macrolides

This diagram illustrates the relationship between this compound and the other discussed 12-membered macrolides, all originating from the Cladosporium genus.

macrolide_relationships cluster_cladospolides Cladospolides cluster_sporiolides Sporiolides cluster_thio Sulfur-Containing Cladosporium sp. Cladosporium sp. This compound This compound Cladosporium sp.->this compound Cladospolide A Cladospolide A Cladosporium sp.->Cladospolide A Cladospolide D Cladospolide D Cladosporium sp.->Cladospolide D Sporiolide A Sporiolide A Cladosporium sp.->Sporiolide A Sporiolide B Sporiolide B Cladosporium sp.->Sporiolide B Thiocladospolides Thiocladospolides Cladosporium sp.->Thiocladospolides Cladospamide A Cladospamide A Cladosporium sp.->Cladospamide A

Origin of the compared 12-membered macrolides.

Conclusion

This compound and its related 12-membered macrolides from Cladosporium represent a promising area for natural product research and drug discovery. The available data indicates a diverse range of biological activities, with some compounds showing potent and specific effects. However, the lack of direct comparative studies highlights the need for further research to systematically evaluate these compounds under standardized conditions. This would enable a more definitive assessment of their structure-activity relationships and therapeutic potential. The protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to explore this fascinating class of natural products further.

References

A Comparative Guide to the Structure-Activity Relationships of Cladospolide B Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of Cladospolide B and its known analogs. Due to the limited availability of comprehensive structure-activity relationship (SAR) studies on a systematically synthesized library of this compound derivatives, this document focuses on the reported activities of naturally occurring and select synthetic analogs. The information presented herein is intended to serve as a foundational resource for researchers interested in the therapeutic potential of this class of 12-membered macrolides.

Data Presentation: Comparative Biological Activities

The biological activities of this compound and its analogs are summarized below. The data highlights their potential in antibacterial and cytotoxic applications.

Antibacterial Activity

This compound and several related macrolides isolated from Cladosporium species have demonstrated notable antibacterial properties. The minimum inhibitory concentration (MIC) is a key metric for comparing the potency of these compounds.

CompoundTest OrganismMIC (µg/mL)MIC (µM)Reference
This compound Enterococcus faecalis ATCC 292120.31~1.36[1]
Dendrodolide ATetragenococcus halophilus-3.13[1]
Dendrodolide CTetragenococcus halophilus-3.13[1]
Dendrodolide MMultiple pathogenic bacteria-3.13 - 25.0[1]
Sporiolide AMicrococcus luteus16.7~47.9[1]
Sporiolide BMicrococcus luteus16.7~48.2[1]

Note: MIC values for Dendrodolides were reported in µM. Conversion to µg/mL requires the molecular weight of each specific analog, which was not provided in the source.

Cytotoxic Activity

Several this compound analogs have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to compare their efficacy.

CompoundCell LineIC50 (µg/mL)IC50 (µM)Reference
Sporiolide AMurine lymphoma L12100.13~0.37[1][2]
Sporiolide BMurine lymphoma L12100.81~2.33[1][2]
AnhydrofusarubinHuman leukemia (K-562)3.97-[1]
Methyl ether of fusarubinHuman leukemia (K-562)3.58-[1]
Cladosporin AHepG221-[1]
Cladosporin BHepG242-[1]
HaematocinHepG248-[1]

Note: Some IC50 values were reported in µg/mL. Conversion to µM requires the molecular weight of each specific compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria)

  • Negative control (medium only)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of each test compound is prepared in the microtiter plate wells containing the growth medium. The final volume in each well is typically 100 µL.

  • Inoculation: The standardized bacterial suspension is diluted and added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: A positive control well (bacteria and medium, no compound) and a negative control well (medium only) are included on each plate.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Human or murine cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved by adding 100-150 µL of the solubilization solution to each well.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm is subtracted.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Proposed Signaling Pathway for this compound Analogs

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, the known immunomodulatory and anti-inflammatory effects of other macrolide antibiotics suggest potential interactions with key inflammatory signaling cascades such as the NF-κB and ERK1/2 pathways. The following diagram illustrates a hypothetical mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR) IKK IKK Receptor->IKK RAS RAS Receptor->RAS IkappaB IκBα IKK->IkappaB Inhibition of phosphorylation NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB IkappaB->NFkappaB Sequesters NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation ERK ERK1/2 ERK_nuc ERK1/2 ERK->ERK_nuc Translocation MEK MEK1/2 MEK->ERK RAF RAF RAF->MEK RAS->RAF CladospolideB This compound Analogs CladospolideB->IKK CladospolideB->MEK Gene Pro-inflammatory Gene Expression NFkappaB_nuc->Gene ERK_nuc->Gene

Caption: Hypothetical signaling pathway for this compound analogs.

Disclaimer: This diagram represents a proposed mechanism of action for this compound analogs based on the known activities of other macrolide antibiotics on the NF-κB and ERK1/2 signaling pathways. Further experimental validation is required to confirm these interactions for this compound and its derivatives.

Experimental Workflow for SAR Studies of this compound Analogs

The following diagram outlines a typical workflow for conducting structure-activity relationship studies on novel this compound analogs.

G cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & SAR start This compound Scaffold synthesis Chemical Modification (e.g., esterification, oxidation) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification cytotoxicity Cytotoxicity Assays (e.g., MTT) purification->cytotoxicity antibacterial Antibacterial Assays (e.g., MIC determination) purification->antibacterial data_analysis IC50 / MIC Determination cytotoxicity->data_analysis antibacterial->data_analysis sar_elucidation Structure-Activity Relationship Elucidation data_analysis->sar_elucidation lead_optimization Lead Optimization sar_elucidation->lead_optimization lead_optimization->synthesis Iterative Improvement

Caption: General workflow for SAR studies of this compound analogs.

References

Validating the Molecular Target of Cladospolide B in Fungal Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the molecular target of Cladospolide B, a 12-membered macrolide with antifungal properties. Due to the limited publicly available data on the specific molecular target of this compound, this guide presents a putative target based on the mechanism of action of similar macrolide compounds and offers a framework for its experimental validation. We compare these validation methods with established antifungal agents targeting different cellular pathways.

Putative Molecular Target of this compound

Many macrolide antifungal agents, such as the polyenes, function by disrupting the fungal cell membrane through interaction with ergosterol.[1][2][3][4][5] Given its structural class, it is hypothesized that this compound may also target the ergosterol biosynthesis pathway or interact directly with ergosterol, leading to membrane instability and fungal cell death. This guide will use this hypothesis as a framework for outlining target validation strategies.

Comparative Antifungal Performance

CompoundFungal SpeciesMIC/IC50 (µg/mL)Molecular Target
Cladospolide D Mucor racemosus0.15 (IC50)[6]Putative: Ergosterol Biosynthesis/Membrane Integrity
Pyricularia oryzae29 (IC50)[6]
Amphotericin B Candida albicans0.25 - 1[8]Ergosterol (direct binding)[9][10][11]
Aspergillus fumigatus0.06 - 4[12]
Cryptococcus neoformans0.25 - 1[6]
Voriconazole Candida albicans0.007 - 0.03[13]Lanosterol 14-α-demethylase (Erg11p)[12][14][15][16]
Aspergillus fumigatus≤0.5 (Susceptible)[12]
Cryptococcus neoformans0.0078 - 0.25[6]
Caspofungin Candida albicans≤ 1[17]β-(1,3)-D-glucan synthase[7][17][18][19]
Aspergillus fumigatusMEC <0.5[17]
Cryptococcus neoformansInactive

Experimental Protocols for Target Validation

The following section details three key experimental workflows for validating the molecular target of this compound in fungal cells, using Saccharomyces cerevisiae as a model organism due to the availability of comprehensive genetic tools.

Affinity Purification of Protein Targets

This method aims to isolate proteins that directly bind to this compound.

Methodology:

  • Immobilization of this compound: Chemically couple this compound to an inert resin (e.g., NHS-activated sepharose beads). This requires a reactive functional group on this compound that can be modified without affecting its binding activity.

  • Yeast Cell Lysis: Grow S. cerevisiae cultures to mid-log phase. Harvest the cells and lyse them using mechanical disruption (e.g., bead beating) in a non-denaturing lysis buffer containing protease inhibitors.

  • Affinity Chromatography: Incubate the yeast cell lysate with the this compound-coupled resin to allow for binding of target proteins.

  • Washing: Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the resin. This can be achieved by competing with an excess of free this compound, changing the pH, or using a denaturing agent.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Validation: Validate potential targets by confirming the interaction using other methods like Western blotting or functional assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm drug-target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[2][14][17][20][21]

Methodology:

  • Cell Treatment: Treat intact S. cerevisiae cells with either this compound or a vehicle control (e.g., DMSO).

  • Heat Shock: Heat the treated cell suspensions across a range of temperatures to induce protein denaturation and aggregation.

  • Cell Lysis: Lyse the cells to release the soluble proteins.

  • Separation of Aggregates: Separate the aggregated proteins from the soluble fraction by centrifugation.

  • Protein Detection: Detect the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.

Genetic Screening using Yeast Deletion Library

This high-throughput approach identifies genes that, when deleted, confer either sensitivity or resistance to this compound, thereby implicating the corresponding gene products in the drug's mechanism of action.[9][11][13][16]

Methodology:

  • Library Screening: Grow a pooled collection of S. cerevisiae non-essential gene deletion mutants in the presence of a sub-lethal concentration of this compound. A parallel culture without the compound serves as a control.

  • Genomic DNA Extraction: After a defined period of growth, extract genomic DNA from both the treated and control cultures.

  • Barcode Amplification and Sequencing: Each deletion strain in the library is marked with a unique DNA "barcode." Amplify these barcodes from the extracted genomic DNA using PCR and sequence them using a next-generation sequencing platform.

  • Data Analysis: Quantify the abundance of each barcode in the treated and control samples. Strains that are hypersensitive to this compound will be depleted in the treated culture, while resistant strains will be enriched.

  • Hit Identification and Validation: Identify the genes whose deletion leads to a significant change in fitness in the presence of this compound. These genes represent candidate targets or pathways affected by the compound. Validate these "hits" through individual growth assays of the corresponding deletion strains.

Visualizing the Workflow and Putative Pathway

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

G Putative Signaling Pathway of this compound cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Membrane\nIntegrity Membrane Integrity Ergosterol->Membrane\nIntegrity Erg11p Lanosterol 14-α-demethylase (Erg11p) Erg11p->Ergosterol Lanosterol Lanosterol Lanosterol->Erg11p Demethylation Cladospolide_B This compound Cladospolide_B->Ergosterol Putative Interaction Voriconazole Voriconazole Voriconazole->Erg11p Inhibition Amphotericin_B Amphotericin B Amphotericin_B->Ergosterol Binding & Pore Formation

Caption: Putative signaling pathway affected by this compound and comparison with known antifungals.

G Experimental Workflow for Target Validation cluster_affinity Affinity Purification cluster_cetsa Cellular Thermal Shift Assay (CETSA) cluster_genetic Yeast Deletion Library Screen AP1 Immobilize This compound AP2 Incubate with Yeast Lysate AP1->AP2 AP3 Wash AP2->AP3 AP4 Elute AP3->AP4 AP5 Identify Proteins (LC-MS/MS) AP4->AP5 End Validated Target AP5->End CETSA1 Treat Cells with This compound CETSA2 Heat Shock CETSA1->CETSA2 CETSA3 Lyse Cells CETSA2->CETSA3 CETSA4 Separate Aggregates CETSA3->CETSA4 CETSA5 Detect Target (Western Blot) CETSA4->CETSA5 CETSA5->End GS1 Screen Pooled Deletion Library GS2 Extract Genomic DNA GS1->GS2 GS3 Amplify & Sequence Barcodes GS2->GS3 GS4 Analyze Barcode Abundance GS3->GS4 GS5 Identify Sensitive/ Resistant Mutants GS4->GS5 GS5->End Start Start Start->AP1 Start->CETSA1 Start->GS1

References

A Comparative Analysis of the Biological Activities of Iso-Cladospolide B and Cladospolide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reported biological activities of two closely related natural products, iso-cladospolide B and cladospolide B. These 12-membered macrolides, produced by various species of the fungus Cladosporium, have attracted interest for their potential as antimicrobial and plant growth-regulating agents. This document synthesizes the available experimental data to offer a clear, objective comparison of their performance and provides detailed methodologies for the key experiments cited.

Data Presentation: A Side-by-Side Look at Biological Activities

Direct comparative studies evaluating the biological activities of iso-cladospolide B and this compound under identical experimental conditions are limited in the current scientific literature. The following tables summarize the available quantitative data from various independent studies. It is important to note that variations in experimental protocols between studies may influence the reported values, and therefore, direct comparisons should be made with caution.

Table 1: Comparative Antimicrobial and Antifungal Activities

CompoundActivity TypeTest OrganismResult (MIC/IC50)Reference
iso-Cladospolide B AntibacterialEscherichia coliMIC: 32 µg/mL[1]
AntibacterialEdwardsiella tardaMIC: 32 µg/mL[1]
AntifungalGloeosporium cingulatumMIC: 64 µg/mL[1]
This compound AntibacterialEnterococcus faecalis ATCC 29212MIC: 0.31 µg/mL[2]
AntibacterialVarious strainsNo activity reported in one study[2]
AntifungalHelminthosporium oryzaeIC50: >1 mg/mL (weak activity)
AntifungalVarious plant pathogensNo activity reported in one study[3]

Table 2: Comparative Cytotoxic Activities

CompoundCell Line(s)Result (IC50)Reference
iso-Cladospolide B Hela, BEL-7402, K562, SGC-7901Not significantly cytotoxic[4]
This compound Various tumor cell linesNo antitumor cell proliferation activity[2]

Table 3: Comparative Plant Growth Regulatory Activities

CompoundPlant ModelObserved EffectReference
iso-Cladospolide B Not ReportedNo data available
This compound Lettuce seedlingsRoot growth promoter[5]

Experimental Protocols

The following are detailed methodologies for the key types of experiments cited in the comparison of iso-cladospolide B and this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay for MIC)

The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard procedure for determining MIC values.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth medium. The culture is incubated until it reaches a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final working concentration.

  • Preparation of Compound Dilutions: The test compound (iso-cladospolide B or this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using sterile broth as the diluent.

  • Inoculation and Incubation: Each well of the microtiter plate containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microbes in broth without the compound) and negative (broth only) controls are included. The plate is then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assays (MTT and WST-1 Assays)

Cytotoxicity assays are crucial for evaluating the potential of a compound to kill or damage cells. The MTT and WST-1 assays are colorimetric methods that measure cell viability based on mitochondrial activity.

  • Cell Culture and Seeding: Human or murine cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics. Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a solvent like DMSO and diluted to various concentrations in the cell culture medium. The medium from the seeded plates is replaced with the medium containing the different concentrations of the test compound. Control wells with untreated cells and vehicle controls (cells treated with the solvent alone) are included. The plates are then incubated for a specified period (e.g., 48-72 hours).

  • Addition of Reagent and Incubation:

    • MTT Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • WST-1 Assay: A solution of Water Soluble Tetrazolium Salt-1 (WST-1) is added to each well, and the plate is incubated. WST-1 is cleaved to a soluble formazan by a complex cellular mechanism that occurs primarily at the cell surface.

  • Measurement of Absorbance:

    • MTT Assay: The culture medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • WST-1 Assay: The formazan product is soluble in the culture medium. The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm for MTT and ~450 nm for WST-1).

  • Calculation of IC50: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Plant Growth Regulation Bioassay (Lettuce Seedling Assay)

This bioassay is used to assess the effect of a compound on plant growth, specifically root and hypocotyl elongation.

  • Preparation of Test Solutions: The test compounds are dissolved in a suitable solvent and then diluted with distilled water to the desired final concentrations.

  • Seed Germination: Lettuce seeds are surface-sterilized and placed on filter paper moistened with the test solutions in petri dishes. A control group with only distilled water is also prepared.

  • Incubation: The petri dishes are incubated in a controlled environment (e.g., a plant growth chamber) with a specific light/dark cycle and temperature for a set period (e.g., 5-7 days).

  • Measurement and Analysis: After the incubation period, the lengths of the roots and hypocotyls of the seedlings are measured. The percentage of inhibition or promotion of growth is calculated by comparing the measurements of the treated seedlings with those of the control group.

Signaling Pathways and Mechanisms of Action

The specific signaling pathways through which iso-cladospolide B and this compound exert their biological effects have not yet been fully elucidated. However, based on their classification as macrolides, some general mechanisms can be inferred, particularly for their antibacterial activity.

General Mechanism of Action for Macrolide Antibiotics

Macrolide antibiotics are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding blocks the exit tunnel for the nascent polypeptide chain, leading to the premature dissociation of the peptidyl-tRNA from the ribosome.

G Macrolide Macrolide Antibiotic (e.g., this compound) Ribosome Bacterial 50S Ribosomal Subunit Macrolide->Ribosome Binds to Tunnel Polypeptide Exit Tunnel Macrolide->Tunnel Blocks Protein Protein Synthesis Tunnel->Protein Inhibits Growth Bacterial Growth and Proliferation Protein->Growth Essential for G CladospolideB This compound HormonePathways Plant Hormone Signaling Pathways (e.g., Auxin, Gibberellin) CladospolideB->HormonePathways Modulates RootGrowth Root Growth Promotion HormonePathways->RootGrowth Regulates

References

Proposed Framework for Cross-Resistance Analysis of Cladospolide B with Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Call for a Comprehensive Cross-Resistance Analysis of Cladospolide B, a Promising Natural Antimicrobial Agent, Against a Panel of Commercial Antibiotics.

To date, no direct experimental studies analyzing the cross-resistance profile of this compound, a macrolide produced by various species of the Cladosporium fungus, with currently marketed antibiotics have been published. While this compound has demonstrated notable antibacterial activity, particularly against Enterococcus faecalis[1], a comprehensive understanding of its potential for cross-resistance or collateral sensitivity is crucial for its future development as a therapeutic agent. This guide outlines a proposed experimental framework to address this knowledge gap, providing researchers, scientists, and drug development professionals with a robust methodology to investigate these critical interactions.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

A foundational step in this analysis is the determination of the Minimum Inhibitory Concentration (MIC) of this compound and a panel of commercial antibiotics against a curated selection of bacterial strains. This panel should include both wild-type and well-characterized antibiotic-resistant strains to provide a preliminary indication of potential cross-resistance.

Table 1: Hypothetical MIC Data for this compound and Commercial Antibiotics against various bacterial strains.

Bacterial StrainThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Tetracycline MIC (µg/mL)Gentamicin MIC (µg/mL)
Staphylococcus aureus ATCC 2921340.510.51
MRSA USA3008>1282>644
Enterococcus faecalis ATCC 292120.3124816
VRE (VanA)0.5>25681632
Escherichia coli ATCC 259226440.01520.5
E. coli (CTX-M-15)128>1024>32162
Pseudomonas aeruginosa PAO1>256>10240.51284

Note: The data presented in this table is hypothetical and serves as an illustrative example for the proposed experimental design. Actual experimental results will vary.

Proposed Experimental Protocol: Checkerboard Assay for Synergy and Antagonism

To quantitatively assess the interaction between this compound and commercial antibiotics, a checkerboard assay is the method of choice.[2][3][4] This technique allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which indicates whether the combination of two agents results in a synergistic, additive, indifferent, or antagonistic effect.[2][5]

Detailed Methodology:
  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and each commercial antibiotic in an appropriate solvent. Perform serial two-fold dilutions in Mueller-Hinton broth (or another suitable growth medium) in a 96-well microtiter plate format.

  • Checkerboard Setup: Dispense the diluted antibiotics into the microtiter plate. One antibiotic is serially diluted along the x-axis, and the other is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.[2][6]

  • Bacterial Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to the desired final concentration (e.g., 5 x 10^5 CFU/mL). Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: After incubation, determine the MIC of each antibiotic alone and in combination. The FIC index is calculated using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).[2]

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4[5]

Visualizing the Experimental Workflow

The following diagram illustrates the proposed workflow for the cross-resistance analysis of this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cb Prepare this compound Stock serial_dilution Serial Dilutions in 96-well Plates prep_cb->serial_dilution prep_abx Prepare Commercial Antibiotic Stocks prep_abx->serial_dilution prep_bac Prepare Bacterial Inoculum (Wild-type & Resistant Strains) inoculation Inoculate Plates with Bacteria prep_bac->inoculation checkerboard Create Checkerboard Concentration Matrix serial_dilution->checkerboard checkerboard->inoculation incubation Incubate Plates (37°C, 18-24h) inoculation->incubation read_mic Determine MICs (Alone & in Combination) incubation->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results: Synergy, Additivity, Antagonism calc_fic->interpret

Caption: Workflow for Checkerboard Assay to Determine this compound Interactions.

Understanding the Underlying Signaling Pathways

While the specific signaling pathways affected by this compound are not yet fully elucidated, understanding the mechanisms of action of the commercial antibiotics being tested is crucial for interpreting the results of a cross-resistance study. For example, if this compound demonstrates synergy with an antibiotic that inhibits cell wall synthesis, it might suggest that this compound also targets a component of the cell envelope, or perhaps a pathway that weakens the cell wall, making it more susceptible to the partner drug.

The diagram below illustrates a simplified overview of common antibiotic targets, which could be a starting point for investigating the mechanism of action of this compound.

G cluster_cell Bacterial Cell cluster_abx Antibiotic Classes dna DNA Replication (e.g., Fluoroquinolones) protein Protein Synthesis (e.g., Tetracyclines, Macrolides, Aminoglycosides) cell_wall Cell Wall Synthesis (e.g., Beta-lactams) folate Folate Synthesis (e.g., Sulfonamides) fluoro Fluoroquinolones fluoro->dna tetra Tetracyclines tetra->protein beta Beta-lactams beta->cell_wall sulfa Sulfonamides sulfa->folate

Caption: Major Bacterial Targets of Commercial Antibiotic Classes.

A thorough investigation into the cross-resistance profile of this compound is a critical next step in evaluating its potential as a novel antimicrobial agent. The experimental framework proposed here provides a clear and actionable path for researchers to generate the necessary data to inform future drug development efforts. The discovery of synergistic interactions could lead to potent new combination therapies, while an understanding of any cross-resistance is essential for predicting its clinical utility and longevity.

References

Comparative Antifungal Mechanisms: A Transcriptomic Look at Major Drug Classes Versus Cladospolide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antifungal agents, understanding the molecular impact of existing drugs is paramount. This guide provides a comparative overview of the transcriptomic and mechanistic effects of major antifungal drug classes—Polyenes, Azoles, and Echinocandins—contrasted with the current knowledge of Cladospolide B, a natural product with antifungal potential. Due to a lack of publicly available transcriptomic data for this compound, this comparison is based on its known mechanism of action versus the well-documented transcriptomic signatures of established antifungal agents.

Executive Summary

Modern antifungal therapies primarily target the fungal cell membrane or cell wall. Transcriptomic studies reveal that these agents induce widespread changes in fungal gene expression, reflecting both direct target engagement and cellular stress responses.

  • Polyenes (e.g., Amphotericin B) directly interact with ergosterol in the fungal cell membrane, leading to pore formation and cell leakage. Transcriptomic data from fungi like Candida auris and Aspergillus fumigatus show significant upregulation of genes involved in ergosterol biosynthesis, oxidative stress response, and cell wall integrity pathways as a compensatory mechanism.[1][2][3]

  • Azoles (e.g., Itraconazole) inhibit the enzyme lanosterol 14α-demethylase (encoded by ERG11 or cyp51A), a critical step in ergosterol biosynthesis.[4][5] RNA-seq analysis of Aspergillus fumigatus treated with azoles reveals a characteristic upregulation of the entire ergosterol biosynthesis pathway, along with the induction of genes encoding efflux pumps and stress response proteins.[4][5][6]

  • Echinocandins (e.g., Caspofungin) inhibit β-1,3-glucan synthase (encoded by FKS genes), disrupting the integrity of the fungal cell wall.[7][8] Transcriptomic profiling of Candida species exposed to echinocandins shows an upregulation of genes related to cell wall remodeling, chitin synthesis (a compensatory response), and the cell integrity pathway.[9][10]

  • This compound , a macrolide isolated from Cladosporium species, has demonstrated antifungal activity.[11] While its precise molecular mechanism and transcriptomic impact are not yet detailed in published literature, its structural class suggests potential interference with fundamental cellular processes.

Comparative Data Summary

The following tables summarize the key differences in the mechanisms and transcriptomic responses of fungi to these antifungal agents.

Table 1: Comparison of Antifungal Mechanism of Action

Antifungal AgentDrug ClassPrimary Molecular TargetCellular Consequence
This compound MacrolideNot definitively establishedAntifungal activity demonstrated[11]
Amphotericin B PolyeneErgosterolMembrane pore formation, ion leakage, oxidative stress[2][3][12]
Itraconazole AzoleLanosterol 14α-demethylase (Cyp51A/Erg11)[4]Ergosterol depletion, accumulation of toxic sterol intermediates[13]
Caspofungin Echinocandinβ-1,3-glucan synthase (Fks1)[7][8]Cell wall disruption, osmotic instability

Table 2: Summary of Transcriptomic Responses to Antifungal Treatment

FeatureAmphotericin B (Polyene)Itraconazole (Azole)Caspofungin (Echinocandin)
Fungal Species Studied Candida auris, Aspergillus fumigatus[1][3]Aspergillus fumigatus[4][5]Candida auris, Candida albicans[9][14]
Key Upregulated Pathways Ergosterol biosynthesis, Oxidative stress response, Cell wall integrity, Drug transport[1][2][3]Ergosterol biosynthesis, Membrane efflux transporters, Iron metabolism, Stress response[4][5]Cell wall integrity (PKC-MAPK pathway), Chitin biosynthesis, Mitochondrial function[7][9][10]
Number of DEGs *295 (A. fumigatus)[3]Varies by isolate and azole (hundreds to thousands)[4][15]362 (core signature in resistant C. auris)[10]

*Differentially Expressed Genes (DEGs). Numbers are approximate and vary significantly based on experimental conditions, dosage, and fungal strain.

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways affected by the established antifungal agents and a typical workflow for comparative transcriptomic analysis.

Antifungal_Mechanisms cluster_polyene Polyenes (Amphotericin B) cluster_azole Azoles (Itraconazole) cluster_echinocandin Echinocandins (Caspofungin) AmB Amphotericin B Ergosterol Ergosterol AmB->Ergosterol binds to Pore Membrane Pore (Ion Leakage) AmB->Pore forms Membrane Fungal Cell Membrane OxidativeStress Oxidative Stress Pore->OxidativeStress leads to Azole Itraconazole Erg11 Erg11 / Cyp51A Azole->Erg11 inhibits Ergosterol_prod Ergosterol Biosynthesis ToxicSterols Toxic Sterol Intermediates Erg11->ToxicSterols causes accumulation of Lanosterol Lanosterol Lanosterol->Erg11 substrate Caspofungin Caspofungin Fks1 Fks1 (β-1,3-glucan synthase) Caspofungin->Fks1 inhibits Glucan β-1,3-glucan Synthesis Fks1->Glucan catalyzes CellLysis Cell Lysis Fks1->CellLysis disruption leads to CellWall Fungal Cell Wall

Caption: Mechanisms of action for major antifungal drug classes.

RNASeq_Workflow Culture Fungal Culture Treatment Antifungal Treatment (e.g., this compound vs. Control) Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing Next-Generation Sequencing (RNA-seq) Library_Prep->Sequencing QC Quality Control & Read Mapping Sequencing->QC DEG_Analysis Differential Gene Expression Analysis QC->DEG_Analysis Pathway_Analysis Pathway & GO Enrichment Analysis DEG_Analysis->Pathway_Analysis Results Data Interpretation & Comparative Analysis Pathway_Analysis->Results

Caption: Standard experimental workflow for comparative transcriptomics.

Detailed Experimental Protocols

The following section outlines a generalized protocol for the comparative transcriptomic analysis of fungi treated with an antifungal agent, based on methodologies reported in the cited literature.[1][3][4][14]

1. Fungal Strain and Culture Conditions:

  • Select a relevant fungal strain (e.g., Aspergillus fumigatus, Candida albicans).

  • Grow the fungus in a suitable liquid medium (e.g., RPMI 1640, Sabouraud Dextrose Broth) to mid-logarithmic phase at an appropriate temperature (e.g., 37°C) with agitation.

2. Antifungal Treatment:

  • Expose the fungal cultures to the antifungal agent of interest. A common approach is to use a sub-inhibitory concentration (e.g., MIC50) to ensure cell viability while inducing a transcriptomic response.

  • Include a vehicle-only control (e.g., DMSO) for comparison.

  • Incubate for a defined period (e.g., 1 to 4 hours) to capture the primary transcriptional response.

3. RNA Extraction and Quality Control:

  • Harvest fungal cells by centrifugation or filtration.

  • Mechanically or enzymatically disrupt the cells (e.g., bead beating with Trizol reagent).

  • Extract total RNA using a commercial kit or standard protocol.

  • Treat with DNase I to remove genomic DNA contamination.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high integrity (RIN > 7.0).

4. RNA-Sequencing (RNA-seq) Library Preparation and Sequencing:

  • Enrich for mRNA using oligo(dT) magnetic beads.

  • Construct cDNA libraries using a kit such as the Illumina TruSeq RNA Sample Preparation Kit.

  • Perform paired-end sequencing on a high-throughput platform like the Illumina NovaSeq.

5. Bioinformatic Analysis:

  • Quality Control: Use tools like FastQC to assess raw read quality and Trimmomatic to remove low-quality reads and adapters.

  • Read Alignment: Align the cleaned reads to a reference fungal genome using a splice-aware aligner like HISAT2 or STAR.

  • Gene Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Utilize packages such as DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between the treated and control groups. A common threshold for significance is a false discovery rate (FDR) < 0.05 and a log2 fold change > |1|.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway (e.g., KEGG) enrichment analysis on the list of differentially expressed genes to identify over-represented biological processes and pathways.

This guide highlights the power of transcriptomics in elucidating antifungal drug mechanisms. While the specific effects of this compound at the transcript level remain an open area for investigation, the established signatures of major antifungal classes provide a robust framework for future comparative studies. Such research will be crucial for the development of novel therapeutics that can overcome the growing challenge of antifungal resistance.

References

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Cladospolide B

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